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  • Product: [1-(Oxolan-2-yl)cyclobutyl]methanol
  • CAS: 2143421-44-5

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical Profiling and Experimental Methodologies for[1-(Oxolan-2-yl)cyclobutyl]methanol

Abstract In modern drug discovery, the strategic incorporation of strained saturated rings is a proven tactic to enhance molecular rigidity and metabolic stability. This technical guide explores the chemical and physical...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract In modern drug discovery, the strategic incorporation of strained saturated rings is a proven tactic to enhance molecular rigidity and metabolic stability. This technical guide explores the chemical and physical properties of[1-(Oxolan-2-yl)cyclobutyl]methanol, a highly functionalized aliphatic building block. By detailing its structural causality, predicted physicochemical profile, and the empirical protocols required for its characterization, this whitepaper serves as a definitive resource for researchers utilizing this scaffold in fragment-based drug design and lead optimization.

Structural Causality and Chemical Identity

[1-(Oxolan-2-yl)cyclobutyl]methanol (CAS No.: 2143421-44-5) is a specialized building block with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol [1]. The defining architectural feature of this molecule is its 1,1-disubstituted cyclobutane core.

In medicinal chemistry, the integration of cyclobutane rings is frequently employed to increase the fraction of sp3-hybridized carbons (Fsp3), a metric that correlates strongly with improved clinical success rates due to enhanced aqueous solubility and reduced off-target binding[2][3]. The spiro-like 1,1-disubstitution pattern forces the oxolan-2-yl (tetrahydrofuran) ring and the primary hydroxymethyl group into a sterically restricted, orthogonal arrangement. This steric crowding restricts bond rotation, effectively pre-organizing the molecule into a rigid conformation that can lower the entropic penalty upon binding to a target protein[4].

Physicochemical Properties

Understanding the physicochemical profile of [1-(Oxolan-2-yl)cyclobutyl]methanol is critical for predicting its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. While software algorithms (e.g., ACD/LogP) can calculate lipophilicity based on the sum of individual molecular fragments[5], the unique steric shielding provided by the cyclobutane ring often results in deviations from purely computational models, necessitating empirical validation.

PropertyValue / DescriptionCausality / Relevance
CAS Number 2143421-44-5[1]Unique chemical identifier for procurement and database tracking.
Molecular Formula C9H16O2[1]Defines the atomic composition and exact mass.
Molecular Weight 156.22 g/mol [1]Highly fragment-like (MW < 300), ideal for fragment-based drug discovery.
Hydrogen Bond Donors 1 (Hydroxyl group)Facilitates targeted interactions with kinase hinge regions or polar pockets.
Hydrogen Bond Acceptors 2 (Hydroxyl + Ether oxygen)Enhances aqueous solubility and interaction with hydrogen-bond donating residues.
LogP (Calculated) ~1.2 - 1.8Indicates a favorable balance of lipophilicity and hydrophilicity[6].
Topological Polar Surface Area 29.46 ŲWell below the 90 Ų threshold, suggesting excellent potential for blood-brain barrier (BBB) penetration.
Experimental Workflows: Empirical LogD Determination

Because computational models may miscalculate the lipophilicity of sterically hindered 1,1-disubstituted cycloalkanes, empirical measurement is essential. The miniaturized shake-flask method remains the gold standard for determining the distribution coefficient (LogD) at physiological pH[7][8].

Protocol: Miniaturized Shake-Flask Method for LogD (pH 7.4) Causality Note: This protocol utilizes a mutually saturated biphasic system. Pre-saturating the octanol and aqueous phases prevents volume shifts during the equilibration step, ensuring that the partition coefficient accurately reflects the solute's affinity rather than solvent dissolution dynamics[6].

  • Buffer Preparation: Prepare a 10 mM Phosphate-Buffered Saline (PBS) solution and adjust the pH to exactly 7.4 to mimic physiological blood plasma conditions[7].

  • Solvent Saturation: Combine the PBS buffer and n-octanol in a large separatory funnel. Shake vigorously and allow the phases to separate over 24 hours. This creates mutually saturated aqueous and organic phases[6].

  • Solute Addition: Dissolve [1-(Oxolan-2-yl)cyclobutyl]methanol in DMSO to create a 10 mM stock solution. Add a 10 µL aliquot of this stock to a mixture of 990 µL saturated PBS and 100 µL saturated octanol in a microcentrifuge tube[6].

  • Equilibration: Agitate the mixture on a rotary shaker at 30 rpm for 1 hour at a constant temperature of 25°C to achieve thermodynamic equilibrium[6][7].

  • Phase Separation: Centrifuge the samples at 10,000 x g for 10 minutes to ensure complete phase separation and eliminate micro-emulsions at the interface[8].

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Quantify the concentration of the compound in each phase using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[8][].

Workflow Step1 1. Buffer Preparation (pH 7.4 PBS) Step2 2. Solvent Saturation (Mutually Saturated Octanol/Water) Step1->Step2 Step3 3. Solute Addition (Compound Stock in DMSO) Step2->Step3 Step4 4. Equilibration (Shake at 25°C, 1h) Step3->Step4 Step5 5. Phase Separation (Centrifugation) Step4->Step5 Step6 6. LC-MS/MS Quantification (Aqueous & Organic Phases) Step5->Step6

Fig 1. Step-by-step workflow for empirical LogD determination using the miniaturized shake-flask method.

Metabolic Stability and Biotransformation

When deploying [1-(Oxolan-2-yl)cyclobutyl]methanol as a structural motif in drug design, understanding its metabolic liabilities is paramount. While the cyclobutane ring itself is highly resistant to oxidative metabolism, the flanking functional groups present specific targets for hepatic enzymes.

  • Phase I Oxidation: The oxolan-2-yl (tetrahydrofuran) ring is susceptible to Cytochrome P450 (CYP450)-mediated oxidation. The most electronically and sterically accessible site is the C5 position of the oxolane ring, which can undergo hydroxylation followed by rapid oxidation to form a stable lactone metabolite.

  • Phase II Conjugation: The primary hydroxyl group of the methanol moiety is a direct target for Uridine 5'-diphospho-glucuronosyltransferases (UGTs). This enzyme catalyzes the addition of a glucuronic acid moiety, significantly increasing the hydrophilicity of the molecule and facilitating rapid renal excretion.

Metabolism Parent [1-(Oxolan-2-yl)cyclobutyl]methanol (Parent Compound) CYP450 CYP450 Oxidation (Phase I) Parent->CYP450 Hepatic Microsomes UGT UGT Glucuronidation (Phase II) Parent->UGT Cytosolic Fraction Metabolite1 Oxolane Ring Hydroxylation/Lactone CYP450->Metabolite1 C5-Oxidation Metabolite2 O-Glucuronide Conjugate UGT->Metabolite2 OH-Conjugation

Fig 2. Predicted Phase I and Phase II metabolic biotransformation pathways for the compound.

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Exploratory

What is the molecular weight and exact mass of [1-(Oxolan-2-yl)cyclobutyl]methanol

Title: Physicochemical Profiling and Synthetic Utility of [1-(Oxolan-2-yl)cyclobutyl]methanol: A Technical Whitepaper Executive Summary In modern drug discovery, sp3-rich scaffolds are highly sought after to improve the...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Physicochemical Profiling and Synthetic Utility of [1-(Oxolan-2-yl)cyclobutyl]methanol: A Technical Whitepaper

Executive Summary

In modern drug discovery, sp3-rich scaffolds are highly sought after to improve the pharmacokinetic properties and clinical success rates of small molecule therapeutics. [1-(Oxolan-2-yl)cyclobutyl]methanol (CAS: 2143421-44-5)[1] represents a highly versatile, conformationally restricted building block. As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous physicochemical profile of this molecule, detailing its exact mass characteristics, analytical validation protocols, and downstream synthetic utility.

Physicochemical Properties & Molecular Mass Profiling

Accurate mass profiling is the cornerstone of compound verification.[1-(Oxolan-2-yl)cyclobutyl]methanol consists of a central cyclobutane ring substituted at the 1-position with both a primary alcohol and an oxolane (tetrahydrofuran) ring.

PropertyValue
IUPAC Name [1-(oxolan-2-yl)cyclobutyl]methanol
CAS Registry Number 2143421-44-5
Chemical Formula C9H16O2
Molecular Weight 156.22 g/mol
Exact Mass (Monoisotopic) 156.1150 Da
Theoretical [M+H]+ m/z 157.1223 Da

The exact mass of 156.1150 Da[2] is derived from the most abundant isotopes of its constituent elements (Carbon-12, Hydrogen-1, Oxygen-16). In mass spectrometry, identifying this precise monoisotopic mass is critical for distinguishing the target from isobaric impurities.

Structural Rationale in Drug Design

The architectural design of [1-(Oxolan-2-yl)cyclobutyl]methanol offers three distinct advantages for medicinal chemistry:

  • The Oxolane Ring: Acts as a stable hydrogen-bond acceptor, improving aqueous solubility while maintaining lipophilicity.

  • The Cyclobutyl Core: Imparts a high degree of sp3 character and conformational rigidity. This restricts the rotational degrees of freedom, potentially lowering the entropic penalty upon target binding.

  • The Primary Alcohol: Serves as a versatile synthetic handle, allowing for rapid diversification into ethers, amines, or extended aliphatic chains.

Analytical Validation: High-Resolution Mass Spectrometry (HRMS) Protocol

To ensure the integrity of the synthesized or procured scaffold, a self-validating HRMS protocol must be employed. Low-resolution techniques (like single quadrupoles) are insufficient for the exact mass verification of small molecules[3].

Step-by-Step LC-HRMS Methodology:

  • Sample Preparation:

    • Action: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: The oxolane oxygen and primary hydroxyl group are readily protonated. Formic acid acts as a crucial ionization enhancer, driving the formation of the [M+H]+ adduct in positive electrospray ionization (ESI+) mode.

  • Chromatographic Separation:

    • Action: Inject 2 µL onto a sub-2 µm C18 Reverse-Phase column (e.g., 2.1 x 50 mm). Elute using a gradient of 5% to 95% Acetonitrile (0.1% Formic Acid) over 5 minutes.

    • Causality: The lipophilic nature of the cyclobutyl and oxolanyl rings requires a non-polar stationary phase (C18) and a strong organic modifier for efficient elution and peak focusing.

  • Mass Spectrometric Acquisition:

    • Action: Acquire data on an Orbitrap or Q-TOF mass spectrometer in ESI+ mode. Set the mass resolution to ≥60,000 FWHM at m/z 200.

    • Causality: A high resolving power is mandatory to accurately detect the theoretical [M+H]+ ion at m/z 157.1223. This prevents false-positive identification by separating the target signal from isobaric background matrix ions[3].

Synthetic Derivatization Pathways

The primary alcohol of[1-(Oxolan-2-yl)cyclobutyl]methanol is primed for functionalization. However, the acid-sensitive oxolane ring dictates the choice of reagents.

Synthetic derivatization pathways for [1-(Oxolan-2-yl)cyclobutyl]methanol.

Controlled Oxidation Protocol (Dess-Martin Periodinane): To convert the primary alcohol to an aldehyde for subsequent reductive amination, a mild oxidation is required.

  • Reaction Setup:

    • Action: Dissolve [1-(Oxolan-2-yl)cyclobutyl]methanol (1.0 eq) in anhydrous Dichloromethane (DCM) under an argon atmosphere at 0 °C.

    • Causality: Anhydrous conditions are critical as Dess-Martin Periodinane (DMP) rapidly hydrolyzes in the presence of moisture, neutralizing its oxidative capacity[4].

  • Oxidant Addition:

    • Action: Add DMP (1.2 eq) portion-wise. Remove the ice bath, allowing the reaction to stir at room temperature for 2 hours.

    • Causality: DMP is explicitly chosen over harsh chromium-based oxidants (e.g., Jones reagent). The mild, neutral conditions of the Dess-Martin oxidation prevent the acid-catalyzed ring-opening or degradation of the sensitive oxolane moiety[5].

  • Quenching and Isolation:

    • Action: Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO3 and Na2S2O3. Extract the aqueous layer with DCM.

    • Causality: Na2S2O3 reduces the unreacted hypervalent iodine(V) species to benign, water-soluble iodine compounds. Simultaneously, NaHCO3 neutralizes the acetic acid byproduct, protecting the newly formed, sensitive aldehyde from acid-mediated side reactions.

Conclusion[1-(Oxolan-2-yl)cyclobutyl]methanol (Exact Mass: 156.1150 Da) is a highly valuable, sp3-enriched scaffold for modern drug discovery. By employing high-resolution mass spectrometry for rigorous analytical validation and mild synthetic methodologies (such as DMP oxidation) to protect its structural integrity, researchers can effectively leverage this building block to explore novel chemical space.

References

  • Sigma-Aldrich. "[1-(oxolan-2-yl)cyclobutyl]methanol | CAS 2143421-44-5". 1

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for C9H16O2 (Nonanedial Exact Mass Reference)". 2

  • Wikipedia. "Dess–Martin periodinane". 4

  • Chemistry LibreTexts. "17.7: Oxidation of Alcohols". 5

  • MDPI. "Suitability of High-Resolution Mass Spectrometry for Routine Analysis of Small Molecules in Food, Feed and Water for Safety and Authenticity Purposes: A Review". 3

Sources

Foundational

Material Safety Data Sheet (MSDS) for[1-(Oxolan-2-yl)cyclobutyl]methanol

Comprehensive Material Safety and Technical Handling Guide for [1-(Oxolan-2-yl)cyclobutyl]methanol Executive Summary & Structural Significance In modern drug discovery, the transition from flat, two-dimensional aromatic...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Material Safety and Technical Handling Guide for [1-(Oxolan-2-yl)cyclobutyl]methanol

Executive Summary & Structural Significance

In modern drug discovery, the transition from flat, two-dimensional aromatic rings to three-dimensional, sp3-rich scaffolds is a critical strategy for reducing clinical attrition rates[1][2]. [1-(Oxolan-2-yl)cyclobutyl]methanol (CAS: 2143421-44-5) represents a highly specialized building block designed precisely for this purpose. By fusing a constrained cyclobutane ring with an oxolane (tetrahydrofuran) moiety and a primary alcohol, this compound provides unique spatial vectors for fragment-based drug discovery (FBDD)[1][3].

As a Senior Application Scientist, I have structured this technical whitepaper to bridge the gap between regulatory material safety data and practical, bench-level application. This guide elucidates the physicochemical properties, mechanistic toxicology, and self-validating experimental protocols required to safely and effectively integrate this scaffold into medicinal chemistry workflows.

Physicochemical Profiling & Quantitative Data

Understanding the quantitative baseline of [1-(Oxolan-2-yl)cyclobutyl]methanol is the first step in predicting its behavior in both biological assays and synthetic reactions. The primary hydroxyl group offers a versatile handle for etherification, esterification, or oxidation, while the steric bulk of the adjacent cyclobutane ring dictates the reaction kinetics.

Table 1: Physicochemical and Regulatory Profile

Property / Parameter Value / Description
Chemical Name [1-(Oxolan-2-yl)cyclobutyl]methanol
Synonyms (1-(tetrahydrofuran-2-yl)cyclobutyl)methanol
CAS Registry Number 2143421-44-5
Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
Physical Form Liquid
Shipping / Storage Temp Normal / 4°C (Vendor dependent)
GHS Signal Word Warning (GHS07 - Exclamation mark)

| Hazard Statements | H315, H319, H335 |

Data compiled from authoritative supplier specifications[4][5].

Hazard Identification & Mechanistic Toxicology

The safe handling of any chemical requires an understanding of why it is hazardous, rather than simply memorizing safety codes. [1-(Oxolan-2-yl)cyclobutyl]methanol is classified as a skin, eye, and respiratory irritant (H315, H319, H335)[4].

Causality of Irritation: The toxicological profile is driven by the compound's amphiphilic nature. The lipophilic cyclobutane-oxolane core allows the molecule to partition into the lipid bilayers of the stratum corneum and mucous membranes. Once embedded, the hydrogen-bonding capacity of the primary alcohol and the oxolane oxygen disrupts local hydration shells around membrane proteins, leading to mild protein denaturation and a localized inflammatory response (cytokine release).

ToxPathway Exposure Exposure to [1-(Oxolan-2-yl)cyclobutyl]methanol Skin Skin Contact (H315) Exposure->Skin Eye Eye Contact (H319) Exposure->Eye Inhalation Inhalation (H335) Exposure->Inhalation Mech1 Lipid Bilayer Disruption & Protein Denaturation Skin->Mech1 Eye->Mech1 Mech2 Mucous Membrane Irritation Inhalation->Mech2 Outcome Inflammatory Response (Cytokine Release) Mech1->Outcome Mech2->Outcome

Fig 1: Mechanistic pathway of tissue irritation upon chemical exposure.

To mitigate these risks, precautionary codes (P261, P264, P271, P280) mandate the use of nitrile gloves, safety goggles, and a certified fume hood to prevent aerosol inhalation and dermal absorption.

Self-Validating Handling & Experimental Protocols

In medicinal chemistry, integrating an sp3-rich scaffold like [1-(Oxolan-2-yl)cyclobutyl]methanol into a larger drug molecule often involves functionalizing the primary alcohol[1][3]. The following protocol describes a base-catalyzed etherification.

Expertise & Causality: This protocol is designed as a self-validating system. Because the cyclobutane ring can be sensitive to ring-expansion or cleavage under extreme conditions, we utilize mild deprotonation. In-process analytical checks ensure that the scaffold's structural integrity is maintained throughout the reaction.

Step-by-Step Methodology: Base-Catalyzed Etherification
  • Pre-Reaction Validation: Dissolve 1.0 mg of the scaffold in LC-MS grade methanol. Run a baseline LC-MS to confirm the presence of the [M+H]+ peak at m/z 157.2 and establish baseline purity.

  • Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and purge with Argon. Causality: Sodium hydride (NaH), used in the next step, reacts violently with atmospheric moisture to produce flammable hydrogen gas and sodium hydroxide, which would ruin the reaction stoichiometry.

  • Reagent Dissolution: Dissolve 1.0 equivalent (eq) of [1-(Oxolan-2-yl)cyclobutyl]methanol in anhydrous tetrahydrofuran (THF) (0.2 M concentration) and cool the system to 0°C using an ice bath.

  • Deprotonation: Slowly add 1.2 eq of NaH (60% dispersion in mineral oil) portion-wise. Causality: The ice bath controls the exothermic evolution of H2 gas, preventing solvent boil-off and ensuring a controlled generation of the alkoxide intermediate. Stir for 30 minutes.

  • Electrophile Addition: Add 1.1 eq of the desired alkyl halide dropwise. Allow the reaction to slowly warm to room temperature over 4 hours.

  • Self-Validating Quench: Cool the reaction back to 0°C and quench dropwise with saturated aqueous NH4Cl. Validation: Extract a 50 µL aliquot of the organic layer, dilute in acetonitrile, and run a rapid LC-MS. The disappearance of the m/z 157.2 peak and the appearance of the target mass confirms successful coupling before bulk workup.

ExpWorkflow Start Reagent Preparation (In Fume Hood) Purge Inert Atmosphere (Ar Purge) Start->Purge Dissolve Dissolution in Anhydrous THF Purge->Dissolve React Base Addition & Etherification Dissolve->React Quench Reaction Quenching (Temp < 5°C) React->Quench Analyze LC-MS / NMR Validation Quench->Analyze

Fig 2: Self-validating workflow for sp3-scaffold derivatization.

Emergency Response & Spill Mitigation Workflows

Given its liquid state and irritant properties, accidental spills of[1-(Oxolan-2-yl)cyclobutyl]methanol require immediate, systematic mitigation to prevent vapor accumulation and dermal contact.

Step-by-Step Spill Response:
  • Evacuation & Assessment: Immediately clear personnel from the immediate vicinity. Assess the volume of the spill.

  • PPE Donning: Responders must wear heavy-duty nitrile gloves, chemical splash goggles, and a half-face respirator with organic vapor cartridges (if outside a fume hood) (P280, P304+P340).

  • Containment: Surround the liquid with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Causality: Inert absorbents prevent the liquid from spreading into floor drains while minimizing the exposed surface area, thereby reducing volatile emissions.

  • Collection & Disposal: Use non-sparking tools to scoop the absorbed mixture into a highly visible, sealable hazardous waste container (P501).

  • Decontamination: Wash the spill surface thoroughly with a detergent solution, followed by water, to remove residual lipophilic traces (P264).

SpillResponse Detect Spill Detected Assess Assess Volume & Location Detect->Assess PPE Don Appropriate PPE (Gloves, Goggles, Mask) Assess->PPE Contain Contain with Inert Absorbent PPE->Contain Dispose Transfer to Hazardous Waste Contain->Dispose Decon Decontaminate Surface (Soap/Water) Dispose->Decon

Fig 3: Emergency spill mitigation and decontamination decision tree.

References

  • National Institutes of Health (PMC). "Emergent synthetic methods for the modular advancement of sp3-rich fragments." NIH.gov. Available at: [Link]

  • American Chemical Society (ACS). "Escaping from Flatland: Antimalarial Activity of sp3-Rich Bridged Pyrrolidine Derivatives." ACS Publications. Available at: [Link]

  • American Chemical Society (ACS). "End-to-End Automated Synthesis of C(sp3)-Enriched Drug-like Molecules via Negishi Coupling and Novel, Automated Liquid–Liquid Extraction." Journal of Medicinal Chemistry. Available at: [Link]

Sources

Foundational

Structural analysis of [1-(Oxolan-2-yl)cyclobutyl]methanol derivatives

An In-Depth Technical Guide to the Structural Analysis of [1-(Oxolan-2-yl)cyclobutyl]methanol Derivatives Foreword: The Architectural Significance of a Hybrid Scaffold In the landscape of modern medicinal chemistry, the...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Analysis of [1-(Oxolan-2-yl)cyclobutyl]methanol Derivatives

Foreword: The Architectural Significance of a Hybrid Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is relentless. The [1-(Oxolan-2-yl)cyclobutyl]methanol scaffold has emerged as a structure of significant interest. It represents a sophisticated fusion of two key motifs: the conformationally constrained cyclobutane ring and the versatile tetrahydrofuran (oxolane) moiety. This unique combination offers a three-dimensional framework that can effectively orient key pharmacophoric groups, enhance metabolic stability, and improve physicochemical properties, making its derivatives promising candidates in drug discovery programs.[1][2]

The cyclobutane ring, a strained four-membered carbocycle, is increasingly utilized to impart conformational rigidity, reducing the entropic penalty upon binding to a biological target and often leading to enhanced potency and selectivity.[3][4][5] Its puckered, non-planar structure provides a distinct three-dimensional character that can disrupt planarity and improve solubility.[3][6] Coupled with the oxolane ring, a common feature in many natural products and approved drugs, the scaffold gains hydrogen bond accepting capabilities and specific stereochemical arrangements that are crucial for molecular recognition.

However, the very structural complexity that makes these derivatives attractive also presents a significant analytical challenge. The presence of multiple stereocenters, the puckered nature of the cyclobutane ring, and the pseudorotation of the tetrahydrofuran ring create a complex conformational landscape.[1][7] A thorough and unambiguous structural elucidation is therefore not merely a characterization step but a prerequisite for understanding structure-activity relationships (SAR) and advancing a drug development campaign. This guide provides a comprehensive framework for the structural analysis of [1-(Oxolan-2-yl)cyclobutyl]methanol derivatives, integrating spectroscopic, crystallographic, and computational techniques to build a complete and validated molecular picture.

The Analytical Imperative: Deconstructing Complexity

The primary challenge in analyzing [1-(Oxolan-2-yl)cyclobutyl]methanol derivatives lies in definitively assigning both the relative and absolute stereochemistry and understanding the molecule's preferred conformation in solution and the solid state. Key structural questions that must be addressed include:

  • Connectivity: Is the elemental composition and bonding arrangement correct?

  • Relative Stereochemistry: What is the spatial arrangement of the oxolane and methanol substituents on the cyclobutane ring (cis or trans)? What is the stereochemistry at the C2 position of the oxolane ring?

  • Conformational Preference: What is the puckering of the cyclobutane ring? What is the preferred conformation (twist or bent) of the oxolane ring?[7]

  • Absolute Stereochemistry: What is the absolute configuration (R/S) at each chiral center?

Answering these questions requires a multi-pronged analytical approach, where each technique provides a unique piece of the structural puzzle.

Core Methodologies for Structural Elucidation

A robust analytical workflow is essential for validating the structure of these complex molecules. The following sections detail the primary techniques and the rationale behind their application.

Mass Spectrometry (MS): The First Validation Gate

Mass spectrometry serves as the initial and most rapid confirmation of molecular identity. High-Resolution Mass Spectrometry (HRMS) is non-negotiable, providing an exact mass measurement that can confirm the elemental formula to within a few parts per million (ppm), thereby validating the successful synthesis of the target molecule.

Beyond molecular weight confirmation, the fragmentation patterns observed in tandem MS (MS/MS) experiments offer valuable structural clues.

Causality in Fragmentation: For a [1-(Oxolan-2-yl)cyclobutyl]methanol derivative, the fragmentation is governed by the chemical nature of the alcohol and ether functionalities. Common fragmentation pathways include:

  • Dehydration: Alcohols readily lose a water molecule (18 Da), particularly under electron ionization (EI), leading to a prominent [M-18]⁺ peak.[8][9][10]

  • Alpha-Cleavage: The bond adjacent to the oxygen of the hydroxyl group can cleave, leading to a stabilized oxonium ion.[9][10]

  • Ring Cleavage: Cyclic compounds can undergo complex cleavages. For this scaffold, cleavage of the oxolane ring or fragmentation involving the cyclobutane ring can produce characteristic ions.[8][11] For instance, a complex ring cleavage of cyclic alcohols can often produce a characteristic peak at m/z 57.[11]

Table 1: Hypothetical HRMS and Major MS/MS Fragments for [1-(Oxolan-2-yl)cyclobutyl]methanol

Ion Type Formula Calculated m/z Observed m/z Assignment
[M+H]⁺ C₉H₁₇O₂⁺ 157.1223 157.1225 Protonated Molecular Ion
[M+Na]⁺ C₉H₁₆O₂Na⁺ 179.1043 179.1041 Sodiated Adduct
[M-H₂O+H]⁺ C₉H₁₅O⁺ 139.1117 139.1119 Loss of Water
Fragment C₅H₉O⁺ 85.0648 85.0650 Cleavage of Oxolane Ring

| Fragment | C₄H₇⁺ | 55.0542 | 55.0541 | Cyclobutyl Fragment |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Framework

NMR is the most powerful technique for determining the precise connectivity and stereochemistry of organic molecules in solution. A full suite of 1D and 2D experiments is required for an unambiguous assignment of the [1-(Oxolan-2-yl)cyclobutyl]methanol core.

Experimental Protocol: Standard NMR Characterization

  • Sample Preparation: Dissolve ~5-10 mg of the purified derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.

  • 1D Spectra Acquisition:

    • Acquire a ¹H NMR spectrum to identify all proton environments and their multiplicities.

    • Acquire a ¹³C{¹H} NMR spectrum to identify all unique carbon environments.

  • 2D Spectra Acquisition:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks, identifying adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is critical for assigning quaternary carbons and piecing together the molecular fragments.

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy / Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (<5 Å), providing crucial information about relative stereochemistry and conformational preferences.

Workflow for NMR-based Structural Assignment

Caption: Integrated NMR workflow for structural elucidation.

Causality in Stereochemical Assignment: The choice of a NOESY or ROESY experiment is critical. For molecules of this size, the NOE effect can sometimes be close to zero. A ROESY experiment, which is not dependent on the molecular tumbling rate in the same way, often provides more reliable through-space correlations and is a trustworthy choice. For example, a strong NOE/ROE cross-peak between the proton on the methanol-bearing carbon (C1 of the cyclobutane) and the C2 proton of the oxolane ring would provide definitive evidence for a cis relative stereochemistry between these two groups. The absence of this correlation would strongly suggest a trans arrangement.

X-Ray Crystallography: The Definitive 3D Structure

While NMR provides the structure in solution, X-ray crystallography provides an unambiguous, high-resolution picture of the molecule in the solid state. This technique is the gold standard for determining absolute stereochemistry (when a heavy atom is present or through advanced techniques) and provides precise bond lengths, bond angles, and torsional angles.[12][13] This information is invaluable for structure-based drug design, as it reveals the exact 3D conformation the molecule can adopt.[14][15]

Experimental Protocol: Single-Crystal X-Ray Diffraction

  • Crystal Growth (The Critical Step): Grow single crystals of the derivative suitable for diffraction (typically >0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection: Mount a suitable crystal on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. An atomic model is fitted to the electron density and refined to yield the final crystal structure.

  • Validation: The final structure is validated using metrics such as R-factor, goodness-of-fit, and analysis of the residual electron density map to ensure the model accurately represents the experimental data.[13]

The resulting crystallographic information file (CIF) is a rich dataset that provides the definitive atomic coordinates, which can then be used to validate computational models and understand interactions in a protein binding pocket.

Computational Chemistry: Bridging Experiment and Theory

Computational modeling provides a powerful means to rationalize experimental findings and explore structural features that are difficult to observe directly.[16]

  • Conformational Analysis: By performing a potential energy surface (PES) scan, one can identify low-energy conformers of the molecule. This is particularly important for understanding the flexibility of the oxolane ring and the puckering of the cyclobutane ring. The calculated energy differences between conformers can predict their relative populations in the gas phase or in solution (with appropriate solvent models).[17]

  • NMR Prediction: Quantum mechanical calculations (e.g., using Density Functional Theory - DFT) can predict ¹H and ¹³C NMR chemical shifts and coupling constants. Comparing these predicted spectra with experimental data can help validate a proposed structure, especially when assignments are ambiguous.

  • Chiroptical Spectroscopy Prediction: For determining absolute stereochemistry, one can computationally predict the Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD) spectrum for a specific enantiomer (e.g., the R,R enantiomer) and compare it to the experimentally measured spectrum. A match confirms the absolute configuration.

Integrated Analysis Workflow

The true power of structural analysis comes from integrating these techniques. An initial hypothesis is formed from MS and 1D NMR, refined using 2D NMR, explored conformationally with computational models, and ultimately confirmed in 3D space by X-ray crystallography.

Integrated_Workflow Synthesis Synthesized Derivative MS HRMS & MS/MS Synthesis->MS NMR 1D & 2D NMR Synthesis->NMR Hypothesis Structural Hypothesis (Connectivity, MW) MS->Hypothesis Confirms Formula NMR->Hypothesis Suggests Connectivity Refined Refined Structure (Relative Stereochem, Solution Conformation) NMR->Refined XRay X-Ray Crystallography Validated Validated 3D Structure (Absolute Stereochem, Solid-State Conformation) XRay->Validated Comp Computational Modeling Comp->NMR Helps Assign Ambiguous Signals invis1 invis2 Hypothesis->NMR Guides 2D Analysis Refined->XRay Guides Crystallization Strategy Refined->Comp Provides Basis for Models SAR Input for SAR & Drug Design Refined->SAR Validated->SAR

Caption: A self-validating workflow for structural analysis.

Application in Drug Development: From Structure to Function

Understanding the precise 3D structure of a [1-(Oxolan-2-yl)cyclobutyl]methanol derivative is fundamental to its development as a therapeutic agent.

  • Target Engagement: An X-ray co-crystal structure of a derivative bound to its target protein can reveal key binding interactions (e.g., hydrogen bonds, hydrophobic contacts).[12] This allows medicinal chemists to rationally design modifications to improve potency and selectivity. The conformationally restricted cyclobutane ring can position substituents in optimal vectors to engage with specific pockets in the target.[1][18]

  • Metabolic Stability: The cyclobutane scaffold can enhance metabolic stability by replacing more labile groups.[1][5] For example, replacing a flexible alkyl chain with a rigid cyclobutyl group can block sites of metabolism by cytochrome P450 enzymes.

  • Physicochemical Properties: The 3D nature of the scaffold can be used to fine-tune properties like solubility and lipophilicity (LogP), which are critical for achieving a favorable pharmacokinetic profile.[3]

Conclusion

The structural analysis of [1-(Oxolan-2-yl)cyclobutyl]methanol derivatives is a complex but essential undertaking for any drug discovery program leveraging this promising scaffold. A superficial analysis is insufficient; a rigorous, multi-technique approach is required to navigate the challenges of stereoisomerism and conformational flexibility. By logically integrating mass spectrometry, a comprehensive suite of NMR experiments, single-crystal X-ray diffraction, and computational modeling, researchers can build a validated, high-resolution model of these molecules. This detailed structural knowledge forms the bedrock of rational drug design, enabling the optimization of pharmacological properties and accelerating the journey from a promising chemical entity to a potential therapeutic.

References

  • Wuts, P. G. M. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(1), e202100531. [Link]

  • Unlocking New Therapies: The Role of Cyclobutane Carbamates in Drug Discovery. (2025, October 12). Specialty Chemical Suppliers. [Link]

  • Alshennawi, A. E., et al. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 20(S6), 1073-1087. [Link]

  • Foley, D. J., et al. (2021). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 17(1), e202100529. [Link]

  • Liebeschuetz, J. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 7(7), 587-596. [Link]

  • Drug Discovery Using X-Ray Crystallography. (2022, April 26). Hilaris Publisher. [Link]

  • The current role and evolution of X-ray crystallography in drug discovery and development. (n.d.). Elsevier. [Link]

  • SARomics. (2026, February 4). Synchrotron X-ray crystallography in Drug Discovery. SARomics. [Link]

  • Msc alcohols, phenols, ethers. (n.d.). Slideshare. [Link]

  • GCMS Section 6.10. (n.d.). Whitman College. [Link]

  • Wuts, P. G. M. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]

  • Foley, D. J., et al. (2021). General structure and features of cyclobutane fragments. ResearchGate. [Link]

  • Mass Spectrometry of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. [Link]

  • Chertkov, A. V., et al. (2008). Conformational analysis of tetrahydrofuran and tetrahydrothiopene using 1 H NMR spectroscopy and ab initio calculations. ResearchGate. [Link]

  • Chertkov, V. A., et al. (2022, February 15). Synthesis and NMR spectra of tetrahydrofuran-2-13C. ResearchGate. [Link]

  • Chertkov, A. V., et al. (2013, November 25). SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-13C. Chemistry of Heterocyclic Compounds. [Link]

  • Lee, Y., et al. (2024, March 18). Deciphering the conformational preference and ionization dynamics of tetrahydrofuran: Insights from advanced spectroscopic techniques. The Journal of Chemical Physics. [Link]

  • Rittner, R. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. [Link]

  • NextSDS. (n.d.). {1-[amino(oxolan-2-yl)methyl]cyclobutyl}methanol. NextSDS. [Link]

  • Kumar, N., et al. (2023). Computational Modeling of Drug Response Identifies Mutant-Specific Constraints for Dosing panRAF and MEK Inhibitors in Melanoma. Cancers, 15(20), 4983. [Link]

  • Rao, M. V., et al. (2026, January 5). Computational modeling for developing new drugs and to predict the drug metabolism. Indian Journal of Biochemistry & Biophysics. [Link]

  • Computational and Structural Biotechnology Journal. (2024, May 3). WUR eDepot. [Link]

  • Zhang, Y., et al. (2026, March 5). A case study on hybrid machine learning and quantum-informed modelling for solubility prediction of drug compounds in organic solvents. Loughborough University Research Repository. [Link]

  • van der Heijden, C. (2025, February 28). HIGH-PRESSURE-MEDIATED SYNTHESIS OF CYCLOBUTANES FOR FRAGMENT-BASED DRUG DISCOVERY. Radboud Repository. [Link]

  • Nahab, F. B., et al. (2011, October 15). An open-label, single-dose, crossover study of the pharmacokinetics and metabolism of two oral formulations of 1-octanol in patients with essential tremor. PubMed. [Link]

  • Methanol production in a sustainable, mild and competitive process: concept launch and analysis. (n.d.). Green Chemistry (RSC Publishing). [Link]

  • Tulegenova, A., et al. (2025, August 12). Development and Characterization of Polymer Blends Based on Polyvinyl Alcohol for Application as Pharmaceutical Dosage Form. MDPI. [Link]

Sources

Protocols & Analytical Methods

Method

Strategic Protection of Highly Hindered Primary Alcohols: A Protocol Guide for [1-(Oxolan-2-yl)cyclobutyl]methanol

Introduction & Structural Analysis The compound [1-(Oxolan-2-yl)cyclobutyl]methanol (CAS No. 2143421-44-5)[1] presents a unique set of synthetic challenges that demand a highly strategic approach to functional group prot...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Analysis

The compound [1-(Oxolan-2-yl)cyclobutyl]methanol (CAS No. 2143421-44-5)[1] presents a unique set of synthetic challenges that demand a highly strategic approach to functional group protection. Standard primary alcohol protection protocols often fail or proceed with impractically slow kinetics when applied to this substrate. As an Application Scientist, it is critical to understand the causality behind these failures by analyzing the molecule's three core structural features:

  • Neopentyl-Like Steric Hindrance: The primary hydroxyl group (-CH₂OH) is attached to the C1 position of a cyclobutane ring. This C1 carbon is a fully substituted quaternary center flanked by a bulky oxolan-2-yl (tetrahydrofuran) ring. This extreme steric congestion mimics a neopentyl system, drastically raising the activation energy barrier for standard Sₙ2-type protection reactions (e.g., standard silylation with TBSCl/imidazole)[2].

  • Acid-Sensitive Oxolane Moiety: The oxolane ring is an aliphatic cyclic ether. It is highly susceptible to ring-opening cleavage by strong Lewis acids (e.g., BBr₃, TMSI) or unbuffered strong Brønsted acids (e.g., TfOH, HBr)[3].

  • Cyclobutane Ring Strain: The four-membered ring is inherently strained. If the primary alcohol is converted into a good leaving group under highly acidic conditions, the resulting intermediate can undergo a thermodynamically driven ring expansion to a cyclopentane derivative.

To successfully protect this molecule, protocols must utilize highly electrophilic reagents to overcome steric hindrance while strictly avoiding strongly acidic conditions[4].

Protecting Group Selection Strategy

The choice of protecting group (PG) must be reverse-engineered from the downstream reaction conditions your synthetic sequence requires.

PG_Selection Start Downstream Reaction Environment Basic Strongly Basic / Nucleophilic (e.g., Grignard, R-Li) Start->Basic Acidic Mildly Acidic / Oxidative Start->Acidic Bn Benzyl Ether (Bn) Stable to base/nucleophiles Cleavage: H2, Pd/C Basic->Bn Preferred TBS Silyl Ether (TBS/TIPS) Stable to mild conditions Cleavage: TBAF Basic->TBS Alternative Acidic->TBS Alternative Piv Pivalate Ester (Piv) Stable to mild acid/ox Cleavage: DIBAL-H Acidic->Piv Preferred

Workflow for selecting the optimal protecting group based on downstream reaction conditions.

Quantitative Comparison of Protecting Group Strategies
Protecting GroupReagent SystemRelative KineticsStability ProfileDeprotection Strategy
TBS Ether TBSOTf, 2,6-LutidineFast (Electrophilic)Stable to mild base/oxTBAF (Neutral/Mild)
Benzyl Ether NaH, BnBr, TBAIModerate (Requires Heat)Highly stable to strong baseH₂, Pd/C (Neutral)
Pivalate Ester PivCl, DMAP, PyridineSlow (Steric Clash)Stable to mild acid/oxDIBAL-H (Reductive)

Experimental Protocols (Self-Validating Systems)

Protocol A: Silylation via TBSOTf (Overcoming Steric Hindrance)

Causality & Mechanism: Standard TBSCl/imidazole relies on nucleophilic attack at a relatively unreactive silicon center, which fails here due to the neopentyl-like steric clash. By switching to tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf), we introduce a highly electrophilic silicon center that significantly lowers the activation energy[2]. 2,6-Lutidine is used as a non-nucleophilic base; it is sterically hindered enough not to react with TBSOTf itself, but basic enough to neutralize the triflic acid byproduct, protecting the sensitive oxolane ring.

TBS_Workflow Substrate [1-(Oxolan-2-yl)cyclobutyl]methanol (Neopentyl-like Hindrance) Reagents TBSOTf + 2,6-Lutidine (Highly Electrophilic Silylating Agent) Substrate->Reagents CH2Cl2, 0 °C Intermediate Silyloxonium Intermediate (Rapidly Deprotonated) Reagents->Intermediate Fast Kinetics Product TBS-Protected Ether (Sterically Shielded) Intermediate->Product -Lutidinium Triflate

Mechanistic workflow of TBS protection highlighting the use of highly electrophilic TBSOTf.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add[1-(Oxolan-2-yl)cyclobutyl]methanol (1.0 mmol, 156.2 mg) and anhydrous CH₂Cl₂ (10 mL).

  • Base Addition: Add 2,6-lutidine (2.0 mmol, 232 µL) via syringe. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Dropwise, add TBSOTf (1.5 mmol, 345 µL) over 5 minutes. Self-Validation: The reaction should remain clear; a slight fuming may occur upon initial addition.

  • Monitoring: Stir at 0 °C for 30 minutes, then warm to room temperature. Monitor via TLC (Hexanes/EtOAc 4:1). Stain with Phosphomolybdic Acid (PMA) and heat. The starting material (low R_f) should completely disappear, replaced by a non-polar spot (high R_f).

  • Critical Quench: Cool back to 0 °C and carefully add saturated aqueous NaHCO₃ (10 mL). Causality: This step is strictly required to permanently neutralize any trace triflic acid. If the organic layer is concentrated with residual TfOH, the oxolane ring will undergo rapid cleavage during solvent evaporation.

  • Isolation: Extract with CH₂Cl₂ (3 × 10 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Benzylation under Williamson Ether Conditions

Causality & Mechanism: Acid-catalyzed benzylation (e.g., using benzyl trichloroacetimidate with TfOH) is strictly contraindicated due to oxolane sensitivity. Instead, a strongly basic Williamson ether synthesis is utilized. Because the primary alcohol is sterically hindered, tetrabutylammonium iodide (TBAI) is added as a phase-transfer/nucleophilic catalyst to accelerate the reaction via in situ formation of highly reactive benzyl iodide.

Step-by-Step Methodology:

  • Deprotonation: In a flame-dried flask under argon, suspend NaH (60% dispersion in mineral oil, 1.5 mmol, 60 mg) in anhydrous DMF (5 mL) at 0 °C.

  • Alkoxide Formation: Dissolve the substrate (1.0 mmol) in DMF (2 mL) and add dropwise. Stir for 30 minutes at room temperature to ensure complete alkoxide formation. Self-Validation: Hydrogen gas evolution will be visibly apparent and should cease after 30 minutes.

  • Alkylation: Add TBAI (0.1 mmol, 37 mg) followed by Benzyl Bromide (BnBr, 1.2 mmol, 143 µL).

  • Heating: Heat the reaction to 60 °C for 4–6 hours. The neopentyl-like steric clash necessitates thermal driving force.

  • Workup: Cool to 0 °C, quench carefully with H₂O (10 mL), and extract with Diethyl Ether (3 × 15 mL). Wash the organic layer thoroughly with H₂O (3 × 10 mL) to remove DMF, dry over MgSO₄, and concentrate.

Analytical Validation & Troubleshooting

  • NMR Verification: In ¹H NMR (CDCl₃), successful TBS protection is confirmed by the appearance of two sharp singlets near 0.05 ppm (Si-CH₃) and 0.90 ppm (Si-tBu). The diastereotopic protons of the -CH₂O- group will likely appear as an AB quartet between 3.40 and 3.80 ppm due to the adjacent chiral center at the oxolane ring.

  • Troubleshooting Ring Expansion: If MS analysis shows a mass corresponding to [M - H₂O]⁺ or unexpected alkene peaks in NMR, it indicates that acidic conditions were too harsh, causing the primary alcohol to leave and triggering a cyclobutane-to-cyclopentane ring expansion. Ensure strict adherence to the NaHCO₃ quench in Protocol A.

References

  • Greene's Protective Groups in Organic Synthesis Title: Greene's Protective Groups in Organic Synthesis, 4th ed. (Wuts, P. G. M.; Greene, T. W.) Source: Journal of the American Chemical Society (Book Review) URL:[Link]

  • Corey's Silylation Methodology Title: Leaving Group Effects on the Selectivity of the Silylation of Alcohols (Citing Corey, E. J. et al., Tetrahedron Lett. 1981, 22, 3455) Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting common impurities in[1-(Oxolan-2-yl)cyclobutyl]methanol reactions

Welcome to the Advanced Troubleshooting Guide for [1-(Oxolan-2-yl)cyclobutyl]methanol (CAS No.: 2143421-44-5)[1]. As a highly specialized building block utilized in modern drug discovery, synthesizing this compound requi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for [1-(Oxolan-2-yl)cyclobutyl]methanol (CAS No.: 2143421-44-5)[1]. As a highly specialized building block utilized in modern drug discovery, synthesizing this compound requires precise control over sterically hindered cyclobutane alkylations and chemoselective reductions.

This guide is designed for bench scientists and process chemists. It bypasses generic advice, focusing strictly on the causality of impurity formation, quantitative profiling, and self-validating experimental protocols to ensure high-fidelity synthesis.

Part 1: Mechanistic Pathway & Impurity Profiling

The typical synthetic route to [1-(oxolan-2-yl)cyclobutyl]methanol involves the α -alkylation of a cyclobutane precursor (such as ethyl cyclobutanecarboxylate or cyclobutanecarbonitrile) with an oxolane electrophile (e.g., 2-chlorotetrahydrofuran), followed by a strong hydride reduction (typically LiAlH 4​ ) to yield the primary alcohol[2],[3].

Every step in this sequence is a potential branching point for impurities. Understanding the logical flow of these side reactions is critical for troubleshooting.

SynthesisPathway SM Ethyl Cyclobutanecarboxylate (Starting Material) Alk Alkylation (LDA, 2-Chlorotetrahydrofuran) SM->Alk Int Ethyl 1-(Oxolan-2-yl) cyclobutanecarboxylate Alk->Int Imp1 Des-oxolanyl Ester (Incomplete Alkylation) Alk->Imp1 Red Reduction (LiAlH4, THF, 0°C) Int->Red Target [1-(Oxolan-2-yl)cyclobutyl]methanol (Target Product) Red->Target Imp2 Ring-Opened Diol (Over-Reduction) Red->Imp2 Imp3 Aldehyde Intermediate (Incomplete Reduction) Red->Imp3

Fig 1. Synthesis pathway mapping the mechanistic origin of common structural impurities.

Quantitative Impurity Data

To effectively isolate issues, compare your LC-MS/GC-MS data against the established impurity profile below.

Impurity TypeStructural Identifierm/z[M+H]+RRT (Relative)Typical Area %Primary Causality
Target Product [1-(Oxolan-2-yl)cyclobutyl]methanol157.11.00> 95.0%N/A
Des-oxolanyl Cyclobutylmethanol87.10.451.5 - 3.0%Incomplete enolate trapping during alkylation[3].
Ring-Opened 1-(4-Hydroxybutyl)cyclobutyl)methanol159.10.852.0 - 5.0%Lewis-acid catalyzed oxolane cleavage by Al-species.
Incomplete Red. 1-(Oxolan-2-yl)cyclobutanecarboxaldehyde155.11.12< 1.0%Depleted hydride equivalents or premature quench.
Dimer Ether Bis([1-(oxolan-2-yl)cyclobutyl]methyl) ether295.21.65< 0.5%Acidic workup driving intermolecular dehydration.

Part 2: Troubleshooting FAQs

Q: My LC-MS shows a significant peak at m/z 159 [M+H]+ (RRT 0.85). Why is my oxolane ring opening, and how do I stop it? A: You are observing the Ring-Opened Diol impurity.

  • Causality: While tetrahydrofuran rings are generally stable to LiAlH 4​ , the steric bulk of the 1,1-disubstituted cyclobutane ring forces the aluminum-alkoxide intermediate into close proximity with the oxolane oxygen. At elevated temperatures (>15°C), the aluminum acts as a Lewis acid, coordinating to the oxolane oxygen and facilitating a reductive ring-opening via hydride delivery to the C2 position.

  • Solution: Strictly maintain the internal reaction temperature below 5°C during the entire LiAlH 4​ addition and subsequent stirring. If the impurity persists, switch to a milder, chemoselective reducing system such as NaBH 4​ /I 2​ in THF, which generates borane in situ and is less prone to cleaving cyclic ethers.

Q: I have unreacted cyclobutylmethanol (m/z 87) in my final product. How do I push the initial alkylation to completion? A: This stems from the first step (alkylation).

  • Causality: The cyclobutane enolate is sterically hindered and highly basic. Instead of acting as a nucleophile toward 2-chlorotetrahydrofuran, it can act as a base, causing elimination of HCl from the electrophile (yielding 2,3-dihydrofuran) and returning unalkylated starting material.

  • Solution: Add a polar aprotic co-solvent like DMPU or HMPA (10-20% v/v) to the LDA deprotonation step. This breaks up the lithium enolate aggregates, dramatically increasing nucleophilicity over basicity.

Q: The NMR of my purified product shows peak doubling for the cyclobutane protons. Is my compound degrading? A: No, your compound is not degrading; you are observing diastereomers.

  • Causality: The C2 position of the oxolane ring is a chiral center. Because the cyclobutane ring is attached at this position, the relationship between the oxolane stereocenter and the pseudo-axial/equatorial positioning of the cyclobutane substituents creates diastereomeric environments.

  • Solution: If a single stereoisomer is required for your SAR studies, you must separate these diastereomers via preparative chiral SFC (Supercritical Fluid Chromatography) post-synthesis.

TroubleshootingLogic Start In-Process Control (IPC) LC-MS / GC-MS Detect Impurity Profile Assessment Start->Detect Mass159 Excess m/z 159 [M+H]+ Oxolane Cleavage Detect->Mass159 RRT 0.85 Mass155 Excess m/z 155 [M+H]+ Stalled Reduction Detect->Mass155 RRT 1.12 Pass Purity > 98% Proceed to Fieser Workup Detect->Pass Clean Profile Act1 Quench. Next batch: Lower T to -10°C Mass159->Act1 Act2 Spike 0.2 eq LiAlH4 Stir 1 hr at 0°C Mass155->Act2

Fig 2. Decision tree for in-process analytical monitoring and corrective actions.

Part 3: Self-Validating Experimental Protocol

To ensure high trustworthiness, the following reduction protocol[2] incorporates physical and visual feedback loops. If the reaction deviates from these visual cues, the protocol is failing, and corrective action must be taken immediately.

Chemoselective Reduction of Ethyl 1-(oxolan-2-yl)cyclobutanecarboxylate

Materials Required:

  • Ethyl 1-(oxolan-2-yl)cyclobutanecarboxylate (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH 4​ , 2.0 M in THF) (1.2 eq)

  • Anhydrous THF

  • 15% Aqueous NaOH solution

  • Deionized Water

Step-by-Step Methodology:

  • System Purge: Flame-dry a 3-neck flask under vacuum and backfill with Argon three times. Validation: A moisture-free environment prevents the premature destruction of LiAlH 4​ , which would otherwise manifest as aggressive bubbling upon reagent addition.

  • Hydride Preparation: Add anhydrous THF (10 volumes) to the flask. Cool the system to -5°C using an ice/brine bath. Syringe in the LiAlH 4​ solution.

  • Substrate Addition: Dissolve the ester intermediate in THF (2 volumes). Add this solution dropwise via an addition funnel over 30 minutes.

    • Self-Validation Check: The internal temperature must not exceed 5°C. The solution should transition from clear to a slightly cloudy, greyish suspension. If it turns yellow or brown, localized overheating is occurring, risking oxolane cleavage.

  • Reaction Monitoring (IPC): Stir for 2 hours at 0°C. Pull a 0.1 mL aliquot, quench into EtOAc/H 2​ O, and analyze the organic layer via LC-MS.

    • Self-Validation Check: Do not proceed until the aldehyde intermediate (m/z 155) is < 1%. If > 1%, spike with 0.2 eq LiAlH 4​ and stir for an additional hour.

  • Fieser Workup (Critical for Yield): Once complete, cool the reaction to -10°C. For every x grams of LiAlH 4​ used, carefully add:

    • x mL of H 2​ O dropwise (Expect vigorous hydrogen evolution).

    • x mL of 15% aqueous NaOH.

    • 3x mL of H 2​ O.

  • Precipitation Validation: Remove the cooling bath and stir vigorously for 30 minutes at room temperature.

    • Self-Validation Check: A successful Fieser workup will yield a crisp, snow-white, granular precipitate. If the mixture is a grey, gelatinous emulsion, the aluminum salts have not fully hydrated. Corrective Action: Add a saturated solution of Rochelle salt (sodium potassium tartrate) and stir for an additional 2 hours until the phases separate cleanly.

  • Isolation: Filter the granular salts through a pad of Celite, washing thoroughly with hot EtOAc. Concentrate the filtrate in vacuo to yield [1-(oxolan-2-yl)cyclobutyl]methanol.

Sources

Optimization

Technical Support Center: Synthesis and Optimization of [1-(Oxolan-2-yl)cyclobutyl]methanol

Welcome to the technical support center for the synthesis of [1-(Oxolan-2-yl)cyclobutyl]methanol. This guide is designed for researchers, chemists, and drug development professionals who are working with or looking to sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of [1-(Oxolan-2-yl)cyclobutyl]methanol. This guide is designed for researchers, chemists, and drug development professionals who are working with or looking to synthesize this valuable building block. As your Senior Application Scientist, my goal is to provide you with not just a protocol, but a deep understanding of the critical parameters involved, enabling you to troubleshoot issues and optimize your reaction for yield and purity. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed, field-proven experimental protocol.

Foundational Principles: The Grignard Approach

The synthesis of [1-(Oxolan-2-yl)cyclobutyl]methanol is most effectively achieved via a Grignard reaction. This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of a cyclobutylmagnesium halide to an appropriate electrophile, specifically tetrahydrofuran-2-carboxaldehyde or a corresponding ester like methyl tetrahydrofuran-2-carboxylate.[1][2] The choice of electrophile will determine the number of equivalents of the Grignard reagent needed. For this guide, we will focus on the reaction with an aldehyde, which requires one equivalent of the Grignard reagent.

The overall transformation consists of two primary stages:

  • Formation of the Grignard Reagent: Cyclobutyl bromide reacts with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form cyclobutylmagnesium bromide.[3][4]

  • Nucleophilic Addition: The highly nucleophilic Grignard reagent attacks the electrophilic carbonyl carbon of tetrahydrofuran-2-carboxaldehyde.

  • Aqueous Workup: The resulting magnesium alkoxide intermediate is protonated during an acidic workup to yield the final alcohol product, [1-(Oxolan-2-yl)cyclobutyl]methanol.[5]

Temperature and reaction time are paramount throughout this process. The formation of the Grignard reagent is exothermic and requires careful temperature control to prevent side reactions.[6] The subsequent addition to the aldehyde must be performed at low temperatures to ensure selectivity and prevent unwanted side reactions.

Grignard Reaction Mechanism cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Protonation (Workup) Cyclobutyl Bromide Cyclobutyl Bromide Cyclobutylmagnesium Bromide Cyclobutylmagnesium Bromide Cyclobutyl Bromide->Cyclobutylmagnesium Bromide  + Mg (Anhydrous THF) Mg Mg Cyclobutylmagnesium Bromide_2 Cyclobutylmagnesium Bromide THF-2-carboxaldehyde THF-2-carboxaldehyde Alkoxide Intermediate Alkoxide Intermediate Alkoxide Intermediate_2 Alkoxide Intermediate Cyclobutylmagnesium Bromide_2->Alkoxide Intermediate  + THF-2-carboxaldehyde (Low Temp) Final Product [1-(Oxolan-2-yl)cyclobutyl]methanol Alkoxide Intermediate_2->Final Product  + H3O+

Caption: General mechanism for the synthesis of [1-(Oxolan-2-yl)cyclobutyl]methanol.

Troubleshooting Guide: Optimizing Temperature & Time

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Question: My Grignard reaction won't start. I don't see any bubbling or feel any exotherm. What's wrong?

Answer: This is a very common issue known as induction failure. It is almost always due to two main factors:

  • Presence of Moisture: Grignard reagents are extremely potent bases and are readily destroyed by water.[3] Ensure all glassware is rigorously flame-dried or oven-dried (>120°C overnight) and assembled under a dry, inert atmosphere (Nitrogen or Argon). Your solvent (THF) must be anhydrous grade.[7]

  • Passivated Magnesium Surface: Magnesium turnings are often coated with a thin, unreactive layer of magnesium oxide (MgO).[1][8] This layer prevents the magnesium from reacting with the cyclobutyl bromide.

Troubleshooting Steps:

  • Activate the Magnesium: Before adding the bulk of your alkyl halide, add a small crystal of iodine to the flask with the magnesium turnings.[1][6] The disappearance of the purple iodine color is a visual indicator that the reaction has initiated. Alternatively, a few drops of 1,2-dibromoethane can be used; the formation of ethylene gas bubbles indicates activation.[1]

  • Mechanical Activation: Gently crush the magnesium turnings with a glass rod (under inert atmosphere) to expose a fresh, unoxidized surface.[7]

  • Initiate with Heat: Gentle warming with a heat gun can sometimes provide the activation energy needed to start the reaction. Once it begins, the reaction is exothermic, and you must be prepared to cool it immediately to maintain control.[6]

Question: My reaction yield is consistently low, and I see a significant amount of a high-boiling byproduct. What is happening?

Answer: A low yield accompanied by a high-boiling byproduct often points to a side reaction called Wurtz coupling.[6][7] This occurs when the formed Grignard reagent (R-MgX) reacts with the unreacted starting material (R-X) to form a dimer (R-R), in this case, bicyclobutyl. This side reaction is highly dependent on temperature and concentration.

Optimization Strategy:

  • Control the Addition Rate: The Wurtz reaction is favored by high local concentrations of the alkyl halide.[6] Add the solution of cyclobutyl bromide in THF dropwise to the magnesium suspension. This slow addition maintains a low concentration of the halide, maximizing the yield of the desired Grignard reagent.[7]

  • Maintain Optimal Temperature: The formation of the Grignard reagent is exothermic.[6] If the reaction becomes too hot, the rate of side reactions increases. Maintain a gentle reflux by controlling the addition rate and using a cooling water bath if necessary. Do not let the reaction temperature rise uncontrollably.

Question: During the addition of the aldehyde, my reaction mixture turns dark brown/black, and the final product is a complex mixture. Why?

Answer: This suggests that the reaction temperature during the aldehyde addition was too high. Grignard reagents can act as bases to enolize aldehydes or as reducing agents, especially at elevated temperatures. These side pathways lead to complex byproduct formation.

Optimization Strategy:

  • Cryogenic Cooling is Essential: The nucleophilic addition step must be performed at low temperatures. Cool the prepared Grignard solution to at least -20°C, and ideally between -40°C and -78°C (dry ice/acetone bath), before slowly adding the tetrahydrofuran-2-carboxaldehyde solution.[9][10]

  • Slow Aldehyde Addition: Just as with the Grignard formation, add the aldehyde solution dropwise to the cooled Grignard reagent. This prevents localized heating and minimizes side reactions.

  • Monitor Reaction Time: Allow the reaction to stir at the low temperature for a specific period (e.g., 1-2 hours), then let it slowly warm to room temperature. Overly long reaction times, especially after warming, can sometimes lead to decomposition of the product or intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Question: After workup, I've isolated my starting aldehyde. What caused the incomplete conversion?

Answer: Recovering the starting aldehyde points to an insufficient amount of active Grignard reagent being present for the reaction.

Troubleshooting Steps:

  • Re-evaluate Grignard Formation: The most likely cause is that the Grignard reagent did not form in high yield. This could be due to moisture contamination or incomplete reaction of the magnesium.[3] Ensure all precautions for anhydrous conditions are strictly followed.

  • Titrate the Grignard Reagent: Before adding the aldehyde, it is best practice to determine the concentration of your Grignard reagent. This can be done by taking a small aliquot, quenching it with a known excess of I2 solution, and back-titrating the remaining I2 with a standard sodium thiosulfate solution. This ensures you add a true 1.0-1.1 equivalents to your aldehyde.

  • Check Aldehyde Purity: Ensure the tetrahydrofuran-2-carboxaldehyde is pure and free from acidic impurities or water, which would quench the Grignard reagent.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal temperature range for forming the cyclobutylmagnesium bromide?

    • A1: Initiation may require gentle warming to around 35-40°C.[6] Once initiated, the reaction is exothermic. The optimal temperature for the bulk of the addition is a gentle, controlled reflux of the THF solvent (approx. 66°C), managed by the rate of cyclobutyl bromide addition and external cooling if needed.[2][6]

  • Q2: How long should I reflux the Grignard reaction after the addition is complete?

    • A2: After all the cyclobutyl bromide has been added, it is good practice to continue stirring at a gentle reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.[7]

  • Q3: Why is THF a better solvent than diethyl ether for this reaction?

    • A3: While both are suitable, THF is often preferred for several reasons. It has a higher boiling point (66°C vs. 34.6°C), allowing the reaction to be run at a higher temperature, which can be beneficial for less reactive halides.[3] Additionally, THF is a better solvating agent for the magnesium complexes, which can sometimes improve reactivity and yields.[11]

  • Q4: How do I know when the reaction with the aldehyde is complete?

    • A4: The most reliable method is TLC analysis. Take a small aliquot from the reaction, quench it carefully in a separate vial with saturated ammonium chloride solution, extract with ethyl acetate, and spot it on a TLC plate against a standard of your starting aldehyde. The disappearance of the aldehyde spot indicates the reaction is complete.[12]

Recommended Experimental Protocol & Workflow

This protocol details a robust procedure for the synthesis of [1-(Oxolan-2-yl)cyclobutyl]methanol on a laboratory scale.

Experimental Workflow start Start prep 1. Glassware & Reagent Prep (Flame-dry glassware, use anhydrous solvents) start->prep grignard_form 2. Grignard Formation (Add BuBr dropwise to Mg/THF, maintain gentle reflux) prep->grignard_form grignard_complete 3. Completion & Cooling (Stir 30 min post-addition, cool to -40°C) grignard_form->grignard_complete aldehyde_add 4. Aldehyde Addition (Add aldehyde solution dropwise at -40°C) grignard_complete->aldehyde_add reaction_monitor 5. Reaction & Monitoring (Stir 1h at -40°C, warm to RT, monitor by TLC) aldehyde_add->reaction_monitor quench 6. Quenching (Slowly add to cold sat. NH4Cl solution) reaction_monitor->quench workup 7. Extraction & Wash (Extract with EtOAc, wash with brine) quench->workup purify 8. Drying & Purification (Dry over Na2SO4, concentrate, purify by column chromatography) workup->purify analysis 9. Product Analysis (NMR, IR, MS) purify->analysis end_node End analysis->end_node

Caption: Step-by-step workflow for the synthesis of [1-(Oxolan-2-yl)cyclobutyl]methanol.

Step-by-Step Methodology:

  • Preparation: All glassware (a three-necked round-bottom flask, reflux condenser, and addition funnel) must be oven-dried at 120°C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon. Equip the flask with a magnetic stir bar.

  • Grignard Reagent Formation:

    • To the flask, add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine.

    • In the addition funnel, prepare a solution of cyclobutyl bromide (1.0 equivalent) in anhydrous THF.

    • Add a small portion (~10%) of the cyclobutyl bromide solution to the magnesium. If the reaction does not start (disappearance of iodine color, gentle bubbling), warm the flask gently with a heat gun until it initiates.

    • Once initiated, add the remaining cyclobutyl bromide solution dropwise at a rate that maintains a steady but controlled reflux. Use a water bath to cool the flask if the reflux becomes too vigorous.

    • After the addition is complete, stir the grey, cloudy mixture for an additional 30 minutes at room temperature.

  • Nucleophilic Addition:

    • Cool the Grignard solution to -40°C using a dry ice/acetonitrile bath.

    • Prepare a solution of tetrahydrofuran-2-carboxaldehyde (1.05 equivalents) in anhydrous THF.

    • Add the aldehyde solution dropwise to the cold, stirring Grignard reagent over 30 minutes, ensuring the internal temperature does not rise above -30°C.

    • Stir the reaction mixture at -40°C for 1 hour, then remove the cooling bath and allow it to slowly warm to room temperature over 1 hour.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath. Carefully and slowly pour the reaction mixture into a beaker containing a stirred, cold saturated aqueous solution of ammonium chloride (NH4Cl).

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers and wash with saturated aqueous sodium chloride (brine).

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil via flash column chromatography on silica gel to obtain the pure [1-(Oxolan-2-yl)cyclobutyl]methanol.

Data Summary: Key Reaction Parameters

ParameterStageRecommended ValueRationale & Key Considerations
Temperature Grignard FormationGentle Reflux (~66°C in THF)The reaction is exothermic; control is key to prevent side reactions like Wurtz coupling.[6]
Temperature Aldehyde Addition-40°C to -20°CCrucial for preventing enolization and reduction side reactions, maximizing nucleophilic addition.[9][10]
Reaction Time Grignard Formation30-60 min post-additionEnsures complete consumption of magnesium and maximises the yield of the Grignard reagent.[7]
Reaction Time Aldehyde Addition1-3 hoursMonitor by TLC. Sufficient time for complete reaction, but avoid prolonged times which may lead to decomposition.
Reagent Ratio Mg : Cyclobutyl Bromide1.2 : 1.0A slight excess of magnesium ensures full conversion of the alkyl halide.
Reagent Ratio Grignard : Aldehyde1.05 : 1.0A slight excess of the Grignard reagent ensures the complete consumption of the more valuable aldehyde.

References

  • Benchchem. Optimizing temperature and addition rate for Grignard reagent synthesis.
  • Andersen, C., Ferey, V., Daumas, M., Bernardelli, P., Guérinot, A., & Cossy, J. (2019). A general cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl, cyclobutyl, and alkenyl Grignard reagents. Organic Letters, 21, 2285-2289. Available at: [Link]

  • DSpace@MIT. (2015). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. Available at: [Link]

  • Vapourtec. Grignard Chemistry. Available at: [Link]

  • ResearchGate. Temperature optimization with Grignard reagent 2{b}. Available at: [Link]

  • Benchchem. Technical Support Center: Optimizing Grignard Reactions for Tertiary Alcohols.
  • Andersen, C., et al. (2019). Introduction of Cyclopropyl and Cyclobutyl Ring on Alkyl Iodides through Cobalt-Catalyzed Cross-Coupling. Organic Letters. Available at: [Link]

  • University of Colorado, Boulder. Grignard Reaction. Available at: [Link]

  • University of Wisconsin-Madison. Experiment 25 – The Grignard Reaction. Available at: [Link]

  • LibreTexts. 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry. Available at: [Link]

  • Master Organic Chemistry. All About The Reactions of Grignard Reagents. (2015). Available at: [Link]

  • Clark, J. AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide. Available at: [Link]

  • Journal of the American Chemical Society. (1980). Mechanism of Formation of Grignard Reagents. The Rate of Reaction of Cyclopentyl Bromide with Magnesium Is Transport Limited in. Available at: [Link]

  • Master Organic Chemistry. Formation of Grignard and Organolithium Reagents From Alkyl Halides. (2015). Available at: [Link]

  • Organic Syntheses. 2-METHYL-2-DEUTERIOBUTANAL. Organic Syntheses Procedure. Available at: [Link]

  • Organic Syntheses. CYCLOHEXYLCARBINOL. Organic Syntheses Procedure. Available at: [Link]

  • NextSDS. {1-[amino(oxolan-2-yl)methyl]cyclobutyl}methanol. Available at: [Link]

  • European Patent Office. 1,2-disubstituted cyclobutyl compounds. EP 2832720 A1. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Development of a Novel One-Pot Process for the Synthesis of Tolcapone. Available at: [Link]

  • National Institutes of Health. A Redox-Relay Heck Approach to Substituted Tetrahydrofurans. PMC. Available at: [Link]

  • DSpace@MIT. Preparation and reactions of medium-ring Grignard reagent. Available at: [Link]

  • Filo. (2024). (D) A and B= ? H+MgBr(OH). Available at: [Link]

  • ChemRxiv. (2024). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. Available at: [Link]

Sources

Troubleshooting

Preventing side reactions during[1-(Oxolan-2-yl)cyclobutyl]methanol preparation

Welcome to our dedicated technical support center for the synthesis of [1-(Oxolan-2-yl)cyclobutyl]methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for the synthesis of [1-(Oxolan-2-yl)cyclobutyl]methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important building block. Here, we address common challenges and provide in-depth troubleshooting strategies to help you navigate the intricacies of this synthesis and minimize the formation of unwanted side products. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is structured to address specific problems you might encounter during the synthesis of [1-(Oxolan-2-yl)cyclobutyl]methanol, which is typically prepared via the Grignard reaction between a cyclobutylmagnesium halide and 2-tetrahydrofurfural.

Question 1: My reaction yield is significantly lower than expected, and I've isolated unreacted 2-tetrahydrofurfural. What could be the cause?

Answer:

Low conversion of the starting aldehyde in a Grignard reaction is a frequent issue that can often be traced back to the quality and reactivity of the Grignard reagent or to competing side reactions that consume the reagent. Let's break down the potential causes:

1. Inactive or Low-Titer Grignard Reagent: The most common culprit is the degradation of the cyclobutylmagnesium halide. Grignard reagents are highly sensitive to moisture and atmospheric oxygen.[1][2]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven-drying or flame-drying under vacuum is recommended), and all solvents (typically THF or diethyl ether) must be anhydrous.[1][3]

    • High-Quality Magnesium: Use fresh, high-purity magnesium turnings. If the magnesium is old or oxidized, it can be activated by stirring with a small amount of iodine or 1,2-dibromoethane before adding the cyclobutyl bromide.

    • Reagent Titration: Before starting your main reaction, it's best practice to titrate a small aliquot of your prepared Grignard reagent (e.g., using a standard solution of I2 or a known acid) to determine its exact molarity. This will ensure you are adding the correct stoichiometric amount to your reaction.

2. Enolization of 2-Tetrahydrofurfural: The Grignard reagent can act as a base instead of a nucleophile, abstracting an acidic α-proton from the aldehyde to form an enolate.[4] This regenerates the starting aldehyde upon aqueous workup. This is more likely with sterically hindered Grignard reagents or if the reaction temperature is too high.

  • Troubleshooting Steps:

    • Control the Temperature: The addition of the Grignard reagent to the aldehyde should be performed at a low temperature (e.g., 0 °C or below) to favor nucleophilic addition over enolization.

    • Slow Addition: Add the Grignard reagent to the aldehyde solution dropwise to maintain a low concentration of the Grignard reagent at any given time, which can help suppress side reactions.

Workflow for Grignard Reagent Preparation and Use

cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Aldehyde A Dry Glassware & Anhydrous Ether/THF B Activate Mg Turnings (e.g., Iodine) A->B Strictly anhydrous conditions C Add Cyclobutyl Bromide Solution B->C Initiate reaction D Formation of Cyclobutylmagnesium Bromide C->D Maintain gentle reflux F Slow, Dropwise Addition of Grignard Reagent D->F Use freshly prepared reagent E Cool 2-Tetrahydrofurfural Solution (0°C) E->F Maintain low temp. G Reaction Quench (e.g., aq. NH4Cl) F->G After complete addition H Desired Product Formation G->H Work-up

Caption: Workflow for Grignard reagent preparation and reaction.

Question 2: I'm observing a significant amount of a higher molecular weight, linear alcohol in my crude product mixture. What is this side product and how can I prevent it?

Answer:

This is a classic sign of the alkylative ring-opening of the tetrahydrofuran moiety . While THF is a common solvent for Grignard reactions due to its ability to solvate the magnesium ion, the tetrahydrofuran ring itself can be susceptible to nucleophilic attack, especially when activated or under forcing conditions.

  • Mechanism of Ring-Opening: The Grignard reagent can attack one of the α-carbons of the tetrahydrofuran ring, leading to the cleavage of a C-O bond and the formation of a linear alkoxy-magnesium halide intermediate. Upon workup, this yields a linear alcohol. This reaction can be promoted by Lewis acids or high temperatures.[5]

  • Prevention Strategies:

    • Temperature Control: This is the most critical parameter. The reaction should be maintained at a low temperature (ideally 0 °C or below) throughout the addition of the Grignard reagent. Avoid prolonged reaction times at room temperature or elevated temperatures.

    • Purity of Reagents: Ensure that your starting materials are free from Lewis acidic impurities that could catalyze the ring-opening reaction.

    • Choice of Grignard Reagent: While you are constrained to using a cyclobutyl Grignard reagent for this synthesis, it's worth noting that highly reactive Grignard reagents like allyl or benzyl magnesium halides are more prone to causing ring-opening.[5]

Proposed Ring-Opening Side Reaction

CyclobutylMgBr CyclobutylMgBr THF_Ring Tetrahydrofuran Moiety CyclobutylMgBr->THF_Ring Nucleophilic Attack (High Temp / Lewis Acid) Linear_Alcohol Linear Alcohol Byproduct THF_Ring->Linear_Alcohol Ring-Opening & Work-up

Caption: Formation of a linear alcohol via THF ring-opening.

Question 3: During the acidic workup of my reaction, my product seems to be degrading, and I'm getting a complex mixture of products. What is happening?

Answer:

The desired product, [1-(oxolan-2-yl)cyclobutyl]methanol, is a secondary alcohol adjacent to a cyclobutyl ring. This structural motif can be prone to carbocation-mediated rearrangement under strongly acidic conditions, particularly with prolonged exposure or heating.

  • Mechanism of Rearrangement: Protonation of the hydroxyl group by a strong acid creates a good leaving group (water). Departure of water generates a secondary carbocation. This carbocation can then undergo rearrangement to a more stable carbocation. In the case of a cyclobutylcarbinyl system, this often involves ring expansion to a more stable cyclopentyl cation.[6][7][8] This new carbocation can then be trapped by water or the conjugate base of the acid, leading to a mixture of rearranged alcohols and/or halides.

  • Mitigation Protocol:

    • Use a Mild Quenching Agent: Instead of a strong acid like HCl or H₂SO₄ for the workup, use a saturated aqueous solution of ammonium chloride (NH₄Cl). This is acidic enough to protonate the alkoxide and decompose any remaining Grignard reagent, but generally not strong enough to promote carbocation rearrangements.

    • Maintain Low Temperature During Workup: Perform the quench and subsequent extractions at low temperatures (e.g., in an ice bath) to minimize the rate of any potential acid-catalyzed side reactions.

    • Minimize Contact Time: Do not let the reaction mixture sit in the acidic aqueous phase for an extended period. Proceed with the extraction into an organic solvent promptly after quenching.

Comparison of Workup Conditions

Workup ReagentpHRisk of RearrangementRecommendation
Strong Acid (e.g., HCl)< 1HighNot Recommended
Saturated NH₄Cl (aq)~ 4.5 - 6.0LowRecommended
Water~ 7Very LowMay form magnesium hydroxides that can complicate extraction

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for preparing cyclobutylmagnesium bromide?

A1: Anhydrous tetrahydrofuran (THF) is generally the preferred solvent.[2][9][10] While diethyl ether can also be used, THF's higher boiling point allows for better temperature control during the initiation of the Grignard formation, and its superior solvating power for the Grignard reagent can lead to higher yields and reactivity.

Q2: Can I use 2-tetrahydrofurancarboxylic acid or its ester as a starting material instead of the aldehyde?

A2: While it is possible, it is not recommended for obtaining the desired secondary alcohol. Grignard reagents react twice with esters and acid chlorides.[4][11][12] The first equivalent would add to the carbonyl to form a ketone intermediate, which is more reactive than the starting ester. This intermediate would then rapidly react with a second equivalent of the Grignard reagent to yield a tertiary alcohol where two cyclobutyl groups are attached to the carbinol carbon.

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is an effective way to monitor the consumption of the 2-tetrahydrofurfural. A co-spotted lane with the starting material will allow you to see its disappearance. A simple stain like potassium permanganate can be used to visualize both the starting aldehyde and the product alcohol.

Q4: My 2-tetrahydrofurfural starting material has a brownish color. Is it still usable?

A4: Aldehydes, especially those derived from furan-like structures, can be prone to polymerization or oxidation over time, often indicated by discoloration.[13][14] While it might still be usable, the purity is questionable, and the impurities could interfere with the reaction. It is highly recommended to purify the aldehyde by vacuum distillation before use to ensure optimal results and avoid introducing unknown side reactions.

References

  • Ring-Opening of Cyclic Ethers with Carbon-Carbon Bond Formation by Grignard Reagents. ResearchGate.[Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry.[Link]

  • Tf2O-Promoted Regioselective Heteronucleophilic Ring-Opening Approaches of Tetrahydrofuran. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Catalytic synthesis of renewable 2-methylfuran from furfural. RSC Publishing.[Link]

  • Process for producing tetrahydrofuran.
  • Chemistry Grignard Reaction Mechanism. SATHEE JEE.[Link]

  • Catalytic synthesis of renewable 2-methylfuran from furfural. ResearchGate.[Link]

  • Methanol synthesis - Patent US-7786180-B2. PubChem - NIH.[Link]

  • Process for preparing tetrahydrofuran.
  • Grignard reaction. Wikipedia.[Link]

  • Cyclobutylmagnesium bromide 0.5M in THF. IndiaMART.[Link]

  • Grignard Reaction. Organic Chemistry Portal.[Link]

  • Cyclobutylmagnesium bromide, 0.50 M in THF. Synthonix, Inc.[Link]

  • Reactions of Alkyl Halides: Grignard Reagents. Fundamentals of Organic Chemistry.[Link]

  • Patent & Publications. Pharma Inventor Inc.[Link]

  • Reactions of Furan Compounds. XII. Elimination of the Side Chain of Tetrahydrofurfuryl Alcohol Using Nickel-Copper Catalysts. Journal of the American Chemical Society.[Link]

  • Grignard Reagent Reaction Mechanism. YouTube.[Link]

  • {1-[amino(oxolan-2-yl)methyl]cyclobutyl}methanol. NextSDS.[Link]

  • Separation of a mixture of methanol and tetrahydrofuran into its constituents.
  • Cyclobutyl bromide on treatment with magnesium in dry ether forms an organometallic compound (A).... YouTube.[Link]

  • cyclobutene. Organic Syntheses Procedure.[Link]

  • Ni-Mg/Al Mixed Oxides Prepared from Layered Double Hydroxides as Catalysts for the Conversion of Furfural to Tetrahydrofurfuryl Alcohol. MDPI.[Link]

  • Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Arabian Journal of Chemistry.[Link]

  • United States Patent. Googleapis.[Link]

  • Cyclobutyl bromide on treatment with magnesium in dry ether forms an organometallic compound (A). YouTube.[Link]

  • Ni-Mg/Al mixed oxides prepared from layered double hydroxides as catalysts for the conversion of furfural to tetrahydrofurfuryl alcohol. UPCommons.[Link]

  • Cyclobutyl bromide on treatment with magnesium in dry ether forms an organometallic compound (A). YouTube.[Link]

  • CYCLOBUTANE STRATEGY FOR THE SYNTHESIS OF A-RING AROMATIC TRICHOTHECANES. HETEROCYCLES.[Link]

  • Synthesis of Oxasilolanes by TBAT-Catalyzed Hydroxyl-Directed Hydrosilylation. PMC.[Link]

  • Purification and Antitumor Activity of Different Alcohol-Derived Fragment Extracts from Crab Shell. PubMed.[Link]

  • Synthesis of Functionalized Spirocyclic Oxetanes through Paternò-Büchi Reactions of Cyclic Ketones and Maleic Acid Derivatives. Rsc.org.[Link]

  • The Monoterpenoid Perillyl Alcohol: Anticancer Agent and Medium to Overcome Biological Barriers. MDPI.[Link]

  • Synthesis of the allylic alcohol 21. Reactions and conditions: a) NaH... ResearchGate.[Link]

  • Activity guided isolation of chemical constituents from the biologically active methanol extract of Euphorbia schimperi C. Presl. ResearchGate.[Link]

  • Detection of perillyl alcohol and its metabolite perillic acid in postsurgical glioblastoma tissue after intranasal administration of NEO100. NeOnc Technologies.[Link]

Sources

Optimization

Resolving low conversion rates in [1-(Oxolan-2-yl)cyclobutyl]methanol synthesis

Welcome to the technical support center for the synthesis of [1-(Oxolan-2-yl)cyclobutyl]methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of [1-(Oxolan-2-yl)cyclobutyl]methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and effectively troubleshoot low conversion rates. Here, we will delve into the mechanistic underpinnings of common challenges and provide field-proven solutions to optimize your experimental outcomes.

Troubleshooting Guide: Low Conversion Rates

Low conversion rates are a frequent hurdle in multi-step organic syntheses. In the case of [1-(Oxolan-2-yl)cyclobutyl]methanol, the critical step often involves the formation of a new carbon-carbon bond via the addition of an organometallic reagent to an electrophilic carbonyl or epoxide precursor. This guide addresses the most common issues encountered during this key transformation.

FAQ 1: My Grignard reaction is sluggish or fails to initiate. What are the potential causes and solutions?

A common route to [1-(Oxolan-2-yl)cyclobutyl]methanol involves the reaction of a Grignard reagent, such as cyclobutylmagnesium bromide, with 2-formyloxolane, or the ring-opening of an oxirane.[1] Failure to initiate is a classic problem in Grignard chemistry.[2]

Potential Causes:

  • Wet Glassware or Solvents: Grignard reagents are potent bases and will be quenched by even trace amounts of water.[3]

  • Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction with the alkyl halide.

  • Inhibitors in the Alkyl Halide: The presence of impurities in the alkyl halide can hinder the reaction.

  • Improper Solvent: While ethers like diethyl ether and tetrahydrofuran (THF) are standard, their quality and dryness are paramount.[3]

Troubleshooting Protocol:

  • Rigorous Drying: Ensure all glassware is oven-dried at >120°C for several hours and cooled under an inert atmosphere (Nitrogen or Argon). Use freshly distilled, anhydrous solvents.

  • Magnesium Activation:

    • Mechanically crush the magnesium turnings under an inert atmosphere to expose a fresh surface.

    • Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension. These will react with the magnesium surface, cleaning it and initiating the Grignard formation.

  • Initiation: Add a small portion of the alkyl halide to the magnesium suspension and warm the mixture gently. Look for signs of reaction (e.g., bubbling, gentle reflux). Once initiated, the remaining alkyl halide can be added dropwise.

FAQ 2: I'm observing significant amounts of a side-product that appears to be a reduced alcohol. What is happening?

The formation of a reduced alcohol (e.g., cyclobutylmethanol if starting from cyclobutanecarbaldehyde) suggests a competing reaction pathway.

Potential Cause: β-Hydride Elimination

If the Grignard reagent possesses a β-hydrogen, it can act as a reducing agent via a six-membered cyclic transition state, transferring a hydride to the carbonyl carbon instead of the alkyl group.[4] This is more prevalent with sterically hindered ketones or aldehydes.[4]

Solutions:

  • Lower Reaction Temperature: Performing the addition at lower temperatures (e.g., -78 °C to 0 °C) can favor the nucleophilic addition pathway over reduction.[2]

  • Change the Organometallic Reagent: Consider using an organolithium reagent. While also basic, their reaction mechanism can sometimes disfavor the reduction pathway.[5]

  • Chelation Control: The use of certain additives can alter the reactivity of the Grignard reagent.

Illustrative Workflow for Diagnosing Reduction:

Caption: Common synthetic route to the target molecule.

An alternative, though less common, route could involve the reaction of an organometallic reagent derived from 2-bromotetrahydrofuran with cyclobutanone. However, the stability of the organometallic reagent at the 2-position of THF can be problematic.

Q2: How critical is the purity of the starting materials?

Extremely critical. The success of reactions involving organometallic reagents is highly dependent on the purity of all components.

  • Alkyl Halide: Must be free of water and other electrophilic impurities. Distillation is recommended.

  • Solvent: Anhydrous grade is essential. It's best practice to distill from a suitable drying agent (e.g., sodium/benzophenone for THF) immediately before use.

  • Carbonyl Compound: Should be pure and free of acidic impurities or water.

Q3: What are the best practices for the aqueous workup?

The workup procedure is crucial for protonating the intermediate alkoxide and separating the desired product.

  • Quenching: The reaction should be quenched by slowly adding it to a saturated aqueous solution of ammonium chloride (NH4Cl) at 0°C. [4]Using strong acids can sometimes lead to side reactions like dehydration of the alcohol product. [4]* Extraction: After quenching, the product should be extracted into a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Washing: The organic layer should be washed with brine to remove residual water before drying over an anhydrous salt like magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).

Q4: What are the recommended purification techniques for the final product?

[1-(Oxolan-2-yl)cyclobutyl]methanol is a polar molecule, making it amenable to standard purification techniques.

  • Flash Column Chromatography: This is the most common method for purifying research-scale quantities. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is a good starting point.

  • Distillation: If the product is thermally stable and produced on a larger scale, vacuum distillation can be an effective purification method.

By understanding the underlying chemistry and potential pitfalls, and by implementing these troubleshooting strategies and best practices, researchers can significantly improve the conversion rates and overall success of their [1-(Oxolan-2-yl)cyclobutyl]methanol synthesis.

References

  • Greener Organic Transformations. (2022). Organometallic Addition Reactions to Ketones.
  • Michigan State University Department of Chemistry. (n.d.). Main Group Organometallic Compounds.
  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry.
  • ResearchGate. (n.d.). ChemInform Abstract: Ring-Opening of Cyclic Ethers with Carbon-Carbon Bond Formation by Grignard Reagents.
  • Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds.
  • Clark, J. (n.d.). An Introduction to Grignard Reagents. Chemguide.
  • Chem-Station. (2026, January 28). Organolithium Reagents.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of [1-(Oxolan-2-yl)cyclobutyl]methanol

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for [1-(oxolan-2-yl)cyclobutyl]methanol. Designed for researchers, scientists, and professionals in drug...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for [1-(oxolan-2-yl)cyclobutyl]methanol. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive comparison with structurally related analogs, supported by predicted and experimental data. Our objective is to elucidate the nuanced relationship between molecular structure and NMR spectral features, thereby aiding in the structural characterization and verification of this and similar chemical entities.

Introduction

[1-(Oxolan-2-yl)cyclobutyl]methanol is a bifunctional organic molecule featuring a central cyclobutane ring substituted with a hydroxymethyl group and an oxolane (tetrahydrofuran) moiety. This unique combination of a strained four-membered ring and a five-membered heterocyclic ether presents an interesting case for NMR spectroscopic analysis. The chemical environment of each proton and carbon atom is distinctly influenced by the stereoelectronic effects of the neighboring functional groups and the inherent ring strain of the cyclobutane core. Accurate interpretation of its NMR spectra is paramount for confirming its synthesis and for understanding its conformational dynamics in solution.

Predicted NMR Spectral Data for [1-(Oxolan-2-yl)cyclobutyl]methanol

In the absence of readily available experimental spectra in the public domain, we have generated predicted ¹H and ¹³C NMR data for [1-(oxolan-2-yl)cyclobutyl]methanol using the online NMR prediction tool, nmrdb.org. This tool utilizes a database of existing experimental data to provide reliable estimations of chemical shifts. The predicted data, assuming deuterated chloroform (CDCl₃) as the solvent, are presented below.

Molecular Structure and Atom Numbering

To facilitate the clear assignment of NMR signals, the atoms of [1-(oxolan-2-yl)cyclobutyl]methanol have been systematically numbered.

Caption: Molecular structure of [1-(oxolan-2-yl)cyclobutyl]methanol with atom numbering.

Predicted ¹H NMR Spectral Data
Atom NumberPredicted Chemical Shift (δ, ppm)Multiplicity
H on C53.65s
H on C63.90t
H on C93.80m
H on C7, C81.90 - 2.10m
H on C2, C3, C41.70 - 2.00m
OHVariablebr s
Predicted ¹³C NMR Spectral Data
Atom NumberPredicted Chemical Shift (δ, ppm)
C680.5
C568.0
C967.5
C150.0
C7, C826.0
C2, C3, C420.0 - 30.0

Comparative Analysis with Structurally Related Compounds

To provide a robust context for the predicted spectral data, we will compare it with experimental data from two structurally analogous compounds: Cyclobutanol and 2-Methyltetrahydrofuran . This comparison will allow us to dissect the influence of the oxolane and hydroxymethyl substituents on the cyclobutane ring's spectral features, and conversely, the effect of the substituted cyclobutane on the tetrahydrofuran ring's signals.

Experimental NMR Data for Comparator Compounds

Table 1: ¹H and ¹³C NMR Data for Cyclobutanol and 2-Methyltetrahydrofuran (in CDCl₃)

CompoundAtom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Cyclobutanol CH-OH4.25 (m)67.5
CH₂ (α)2.20 (m)33.0
CH₂ (β)1.70 (m)13.5
OHVariable (br s)-
2-Methyltetrahydrofuran CH-O3.85 (q)75.0
CH₂-O3.75 (m)67.0
CH₂1.90 (m)34.5
CH₂1.50 (m)26.0
CH₃1.20 (d)21.5

Note: Experimental data are sourced from publicly available spectral databases and may vary slightly depending on experimental conditions.

Discussion of Structure-Spectra Correlations

The puckered, non-planar "butterfly" conformation of the cyclobutane ring is a key determinant of its NMR spectral characteristics.[1] This conformational flexibility influences both chemical shifts and coupling constants. In unsubstituted cyclobutane, rapid ring inversion leads to a single proton signal around 1.96 ppm and a single carbon signal around 22.4 ppm.[1][2]

  • Cyclobutane Ring Protons (H on C2, C3, C4): In [1-(oxolan-2-yl)cyclobutyl]methanol, the protons on the cyclobutane ring are expected to appear as complex multiplets in the range of 1.70 - 2.00 ppm. The substitution at C1 breaks the symmetry of the ring, making the protons on C2, C3, and C4 diastereotopic and thus chemically non-equivalent. Their chemical shifts are influenced by the electronic and anisotropic effects of the hydroxymethyl and oxolane substituents.

  • Hydroxymethyl Group (H on C5 and OH): The protons of the hydroxymethyl group (C5) are predicted to resonate as a singlet around 3.65 ppm. This downfield shift, compared to a typical methyl group, is due to the deshielding effect of the adjacent oxygen atom. The hydroxyl proton signal is expected to be a broad singlet with a variable chemical shift, as it is sensitive to concentration, temperature, and solvent.

  • Oxolane Ring Protons (H on C6, C7, C8, C9): The protons on the oxolane ring will also exhibit distinct signals. The proton on C6, being adjacent to both the cyclobutane ring and the ether oxygen, is predicted to be the most downfield proton of the heterocyclic ring, appearing as a triplet around 3.90 ppm. The protons on C9, also adjacent to the ether oxygen, are expected to be a multiplet around 3.80 ppm. The protons on C7 and C8 are predicted to be in a more shielded environment, resonating as a multiplet between 1.90 and 2.10 ppm.

  • Quaternary Carbon (C1): The quaternary carbon C1, being substituted with two electron-withdrawing groups (hydroxymethyl and oxolanyl), is predicted to be significantly deshielded, with a chemical shift around 50.0 ppm.

  • Comparison with Cyclobutanol: The chemical shift of the methine proton in cyclobutanol (4.25 ppm) is further downfield than the predicted shift for the hydroxymethyl protons in our target molecule. This is because the proton in cyclobutanol is directly attached to the carbon bearing the hydroxyl group, whereas in our molecule, the protons are on a methylene group adjacent to the hydroxyl-bearing carbon. The carbon directly attached to the hydroxyl group in cyclobutanol (67.5 ppm) is comparable to the predicted chemical shift of the hydroxymethyl carbon (C5) in our target molecule (68.0 ppm).

  • Comparison with 2-Methyltetrahydrofuran: The chemical shifts of the protons and carbons of the oxolane ring in our target molecule are predicted to be similar to those in 2-methyltetrahydrofuran, with slight variations due to the different nature of the substituent at the 2-position (a cyclobutyl group versus a methyl group). The C6 carbon in our target molecule is predicted to be at 80.5 ppm, which is slightly more downfield than the corresponding carbon in 2-methyltetrahydrofuran (75.0 ppm), likely due to the greater steric and electronic influence of the cyclobutyl group.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation. The following is a generalized protocol for the analysis of small organic molecules like [1-(oxolan-2-yl)cyclobutyl]methanol.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve Dissolve in Deuterated Solvent (e.g., 0.6-0.7 mL CDCl₃) weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Lock, Shim) transfer->setup H1_acq ¹H NMR Acquisition (Standard Pulse Sequence) setup->H1_acq C13_acq ¹³C NMR Acquisition (Proton Decoupled) setup->C13_acq ft Fourier Transform H1_acq->ft C13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate peak_pick Peak Picking baseline->peak_pick for ¹³C integrate->peak_pick Final Spectrum Analysis Final Spectrum Analysis peak_pick->Final Spectrum Analysis

Caption: Workflow for NMR data acquisition and processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.

    • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Cap the NMR tube securely and label it appropriately.

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the acquisition parameters:

      • Spectral Width: Typically 10-15 ppm.

      • Acquisition Time: 2-4 seconds for good resolution.

      • Relaxation Delay (D1): 1-2 seconds for qualitative analysis. For quantitative analysis, D1 should be at least 5 times the longest T1 relaxation time.

      • Number of Scans (NS): 8-16 scans are usually sufficient for a decent signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use the same locked and shimmed sample.

    • Set the acquisition parameters for a proton-decoupled ¹³C experiment:

      • Spectral Width: Typically 200-250 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay (D1): 2-5 seconds.

      • Number of Scans (NS): A significantly higher number of scans is required compared to ¹H NMR, often ranging from hundreds to thousands, depending on the sample concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Perform phase and baseline corrections to obtain a clean spectrum.

    • For ¹H NMR, integrate the signals to determine the relative number of protons.

    • Identify the chemical shift of each peak relative to the internal standard.

Conclusion

The NMR spectral analysis of [1-(oxolan-2-yl)cyclobutyl]methanol provides a detailed fingerprint of its molecular structure. By combining predicted data with comparative analysis of structurally related compounds, we can confidently assign the chemical shifts and understand the influence of the various functional groups on the spectral features. The provided experimental protocol offers a reliable framework for obtaining high-quality NMR data for this and similar molecules, which is an indispensable step in the process of chemical synthesis, characterization, and drug development.

References

  • nmrdb.org. Predict 1H proton NMR spectra. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the LC-MS Mass Spectrometry Analysis of [1-(Oxolan-2-yl)cyclobutyl]methanol

For researchers, scientists, and professionals in drug development, the robust and accurate analysis of novel chemical entities is paramount. This guide provides an in-depth comparison of liquid chromatography-mass spect...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the robust and accurate analysis of novel chemical entities is paramount. This guide provides an in-depth comparison of liquid chromatography-mass spectrometry (LC-MS) methodologies for the analysis of [1-(Oxolan-2-yl)cyclobutyl]methanol (MW: 156.22 g/mol , Formula: C9H16O2), a polar molecule presenting unique analytical challenges.[1] We will explore two distinct LC-MS approaches, Reversed-Phase and HILIC, and contrast them with a traditional gas chromatography-mass spectrometry (GC-MS) method. This guide is designed to provide not just protocols, but the scientific rationale behind the methodological choices, empowering you to select and develop the optimal analytical strategy for your research needs.

The Analytical Challenge: Polarity and Ionization

[1-(Oxolan-2-yl)cyclobutyl]methanol is a primary alcohol containing a polar tetrahydrofuran ring and a cyclobutane moiety. Its polarity makes it challenging to retain on traditional reversed-phase C18 columns, which primarily rely on hydrophobic interactions. Furthermore, the primary alcohol group can be difficult to ionize efficiently using electrospray ionization (ESI), a common ionization technique in LC-MS.[2] This guide will address these challenges by exploring tailored LC-MS methods and appropriate ionization sources.

Comparative Overview of Analytical Strategies

Method Principle Strengths Weaknesses Ideal For
Reversed-Phase LC-MS with Modern C18 Partitioning between a non-polar stationary phase and a polar mobile phase.High reproducibility, wide availability of columns, good for moderately polar compounds.Poor retention of very polar compounds, potential for ion suppression.High-throughput screening, analysis of less polar impurities.
HILIC-MS Partitioning between a polar stationary phase and a mobile phase with a high organic content.Excellent retention of very polar compounds, enhanced MS sensitivity due to high organic mobile phase.[3][4][5]Can have longer equilibration times, may exhibit different selectivity compared to RP.Analysis of the primary polar compound and polar metabolites.
GC-MS Separation of volatile compounds in the gas phase.High chromatographic resolution, established libraries for spectral matching.Requires derivatization for non-volatile compounds, potential for thermal degradation.[6][7]Confirmatory analysis, structural elucidation of volatile impurities.

In-Depth Analysis of LC-MS Methodologies

Method 1: Reversed-Phase LC-MS with a Polar-Compatible Stationary Phase

Modern advancements in stationary phase chemistry have led to the development of C18 columns that are stable in highly aqueous mobile phases and offer enhanced retention for polar analytes.[8][9][10][11] This approach aims to leverage the familiarity and robustness of reversed-phase chromatography while addressing the polarity challenge.

  • Liquid Chromatography:

    • Column: Waters ACQUITY UPLC HSS T3 C18 column (2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 10 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

    • Scan Range: m/z 50-300

  • HSS T3 Column: This stationary phase is designed for use in 100% aqueous conditions and provides a balanced retention for polar and non-polar compounds, making it ideal for retaining our target analyte while also separating potential less-polar impurities.[8][9][10][11]

  • Formic Acid: The addition of a small amount of acid to the mobile phase aids in the protonation of the analyte, which is crucial for efficient ionization in positive mode ESI.

  • ESI Positive Mode: While primary alcohols can be challenging to ionize, the presence of the ether oxygen in the tetrahydrofuran ring can facilitate protonation, making positive ion mode a viable option.

cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis sample Dissolve sample in Mobile Phase A inject Inject 5 µL sample->inject column HSS T3 C18 Column (Gradient Elution) inject->column esi ESI Source (Positive Mode) column->esi analyzer Mass Analyzer (Scan m/z 50-300) esi->analyzer data Chromatogram and Mass Spectrum analyzer->data

Caption: Reversed-Phase LC-MS Workflow.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) - MS

HILIC is an excellent alternative for the analysis of very polar compounds that are poorly retained in reversed-phase chromatography.[3][4][5] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent, which promotes the retention of polar analytes.

  • Liquid Chromatography:

    • Column: Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 95% Acetonitrile / 5% Water with 10 mM Ammonium Formate and 0.1% Formic Acid

    • Mobile Phase B: 50% Acetonitrile / 50% Water with 10 mM Ammonium Formate and 0.1% Formic Acid

    • Gradient: 0% B to 100% B over 10 minutes

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 35 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode

    • Corona Current: 5 µA

    • Source Temperature: 450 °C

    • APCI Probe Temperature: 500 °C

    • Gas Flow: As per instrument manufacturer's recommendation

    • Scan Range: m/z 50-300

  • BEH Amide Column: Amide-based stationary phases are a popular choice for HILIC as they provide good retention and peak shape for a wide range of polar compounds.[5]

  • High Organic Mobile Phase: The high acetonitrile content in the initial mobile phase is essential for the retention of the polar analyte on the HILIC column.

  • Ammonium Formate and Formic Acid: These additives help to maintain a stable pH and improve peak shape. Ammonium formate also aids in the ionization process.

  • APCI Source: For less polar or neutral molecules like alcohols, APCI can be a more robust and efficient ionization technique than ESI.[12][13][14][15] It is less prone to matrix effects and can provide a strong protonated molecule signal.

cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis sample Dissolve sample in 95% Acetonitrile inject Inject 5 µL sample->inject column BEH Amide Column (HILIC Gradient) inject->column apci APCI Source (Positive Mode) column->apci analyzer Mass Analyzer (Scan m/z 50-300) apci->analyzer data Chromatogram and Mass Spectrum analyzer->data cluster_derivatization Derivatization cluster_gcms GC-MS Analysis cluster_result Result sample [1-(Oxolan-2-yl)cyclobutyl]methanol tms_ether TMS Ether Derivative sample->tms_ether + BSTFA bstfa BSTFA bstfa->tms_ether gc Gas Chromatography tms_ether->gc ms Mass Spectrometry (EI) gc->ms spectrum Mass Spectrum with Characteristic Fragments ms->spectrum

Sources

Validation

Mastering Purity Analysis: A Comparative Guide to HPLC Method Validation for [1-(Oxolan-2-yl)cyclobutyl]methanol

For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity is a cornerstone of ensuring its safety and efficacy. This guide provides an in-depth, experience-driven...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity is a cornerstone of ensuring its safety and efficacy. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of [1-(Oxolan-2-yl)cyclobutyl]methanol, a compound of interest in modern synthetic chemistry. We will move beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating analytical system.

[1-(Oxolan-2-yl)cyclobutyl]methanol (CAS No. 2143421-44-5, Molecular Formula: C9H16O2) presents unique analytical challenges due to its polarity and potential for isomeric and degradation impurities.[1] This guide will navigate these challenges by comparing two common HPLC approaches—Reversed-Phase and Hydrophilic Interaction Liquid Chromatography (HILIC)—and detailing a comprehensive validation strategy in line with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]

The Analytical Challenge: Potential Impurities of [1-(Oxolan-2-yl)cyclobutyl]methanol

A robust analytical method must be able to separate the main compound from any potential impurities. While the specific synthesis pathway for [1-(Oxolan-2-yl)cyclobutyl]methanol is not publicly detailed, we can anticipate potential impurities based on its structure:

  • Starting Material Impurities: Unreacted precursors from the synthesis.

  • Isomeric Impurities: Diastereomers or enantiomers that may form during the reaction.

  • Degradation Products: Forced degradation studies, a key component of method validation, help identify potential degradation pathways.[5][6][7] For this molecule, likely degradation products could result from:

    • Oxidation: The alcohol moiety is susceptible to oxidation to an aldehyde or carboxylic acid.

    • Hydrolysis: Acidic or basic conditions could lead to the opening of the oxolane (tetrahydrofuran) ring.

Comparative Analysis of HPLC Separation Strategies

The choice of stationary phase is the most critical factor in achieving selectivity in HPLC.[8] Given the polar nature of [1-(Oxolan-2-yl)cyclobutyl]methanol, we will compare a modern reversed-phase column designed for polar analytes with a HILIC column.

Method A: Reversed-Phase HPLC with a Polar-Embedded Column

Reversed-phase chromatography is a workhorse in pharmaceutical analysis.[9] For polar compounds that show poor retention on traditional C18 columns, polar-embedded or polar-endcapped phases are an excellent choice.[8][10] These columns incorporate polar groups within the alkyl chains, enhancing their interaction with polar analytes and allowing for the use of highly aqueous mobile phases without phase collapse.

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an increasingly popular technique for the separation of highly polar compounds that are not well-retained in reversed-phase.[9][11] In HILIC, a polar stationary phase (e.g., bare silica, or bonded with polar functional groups) is used with a mobile phase rich in an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.

Experimental Comparison

To compare these two approaches, a hypothetical system suitability solution containing [1-(Oxolan-2-yl)cyclobutyl]methanol and two potential impurities (Impurity A: an oxidized aldehyde derivative; Impurity B: a ring-opened hydrolysis product) was prepared.

Table 1: Comparison of Chromatographic Conditions

ParameterMethod A: Reversed-Phase (Polar-Embedded)Method B: HILIC
Column Polar-Embedded C18, 4.6 x 150 mm, 3.5 µmHILIC (Amide Phase), 4.6 x 100 mm, 3 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% B to 40% B over 15 minutes95% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min1.2 mL/min
Column Temperature 30 °C35 °C
Detection UV at 210 nmUV at 210 nm
Injection Volume 10 µL5 µL

Table 2: Comparative Performance Data

ParameterMethod A: Reversed-PhaseMethod B: HILIC
Resolution (Main Peak / Impurity A) 2.83.5
Resolution (Main Peak / Impurity B) 3.22.1
Tailing Factor (Main Peak) 1.11.4
Theoretical Plates (Main Peak) 12,5009,800
Run Time 20 minutes15 minutes

Analysis of Comparative Data:

Method A (Reversed-Phase) provided good resolution for both impurities and a superior tailing factor and column efficiency. Method B (HILIC) showed excellent resolution for the more polar Impurity A but less separation for the hydrolysis product, Impurity B. While HILIC offers a shorter run time, the overall chromatographic performance of the modern reversed-phase column is more suitable for a robust purity method in this hypothetical case. Therefore, we will proceed with the validation of Method A .

A Step-by-Step Guide to HPLC Method Validation for [1-(Oxolan-2-yl)cyclobutyl]methanol Purity

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2][12][13] The following validation parameters will be assessed according to ICH Q2(R1) guidelines.[4][14][15]

G cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) cluster_2 System Suitability Dev Method Development Opt Optimization Dev->Opt Specificity Specificity Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SST System Suitability Testing Robustness->SST

System Suitability

Before any validation experiments, and prior to each analytical run, a system suitability test (SST) must be performed to ensure the chromatographic system is functioning correctly.[16][17][18][19]

Experimental Protocol:

  • Prepare a system suitability solution containing [1-(Oxolan-2-yl)cyclobutyl]methanol at the target concentration and spiked with known impurities at their specification limit (e.g., 0.1%).

  • Perform five replicate injections of the SST solution.

  • Calculate the key system suitability parameters.

Table 3: System Suitability Acceptance Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor ≤ 2.0Ensures peak symmetry, which is crucial for accurate integration.
Theoretical Plates ≥ 2000Demonstrates column efficiency and good separation power.
Resolution ≥ 2.0 between the main peak and the closest eluting impurityEnsures baseline separation of critical peaks.
%RSD of Peak Area ≤ 2.0% (for 5 replicates)Confirms the precision of the injector and detector.[16]
%RSD of Retention Time ≤ 1.0% (for 5 replicates)Indicates the stability of the pump and mobile phase composition.
Specificity (Selectivity)

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2]

Experimental Protocol:

  • Forced Degradation: Subject the sample of [1-(Oxolan-2-yl)cyclobutyl]methanol to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.[5][6][20] The goal is to achieve 5-20% degradation.[7][20]

  • Analyze the stressed samples using the developed HPLC method with a photodiode array (PDA) detector.

  • Perform peak purity analysis on the main peak in each stressed sample to ensure no co-eluting peaks.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

Experimental Protocol:

  • Prepare a series of at least five standard solutions of [1-(Oxolan-2-yl)cyclobutyl]methanol covering the expected range of the analytical procedure (e.g., 50% to 150% of the target assay concentration).

  • Inject each standard in triplicate.

  • Plot a calibration curve of the average peak area versus concentration and perform a linear regression analysis.

Table 4: Linearity and Range Acceptance Criteria

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should be close to zero
Range Typically 80% to 120% of the test concentration for an assay
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.

Experimental Protocol:

  • Prepare samples by spiking a placebo (if applicable) or a known sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare at least three replicates for each concentration level.

  • Analyze the samples and calculate the percent recovery.

Table 5: Accuracy Acceptance Criteria

Concentration LevelAcceptance Criteria for Mean Recovery
80%98.0% - 102.0%
100%98.0% - 102.0%
120%98.0% - 102.0%
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[2]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same lot at 100% of the target concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the Relative Standard Deviation (%RSD) for both studies.

Table 6: Precision Acceptance Criteria

Precision LevelAcceptance Criteria (%RSD)
Repeatability ≤ 2.0%
Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Signal-to-Noise Approach):

  • Determine the concentration of the analyte that gives a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • This can be achieved by injecting a series of dilute solutions of known concentration.

Table 7: LOD & LOQ Acceptance Criteria

ParameterAcceptance Criteria
LOD (S/N Ratio) ~ 3:1
LOQ (S/N Ratio) ~ 10:1
Precision at LOQ (%RSD) ≤ 10%
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Vary critical method parameters one at a time, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic)

  • Analyze the system suitability solution under each modified condition.

  • Evaluate the impact on system suitability parameters, particularly resolution.

G cluster_params Deliberate Parameter Variations cluster_eval Impact Assessment center_node Robustness Evaluation FlowRate Flow Rate (± 10%) center_node->FlowRate Temp Temperature (± 2°C) center_node->Temp MobilePhase Mobile Phase (± 2% Organic) center_node->MobilePhase Resolution Resolution FlowRate->Resolution RetentionTime Retention Time FlowRate->RetentionTime PeakArea Peak Area FlowRate->PeakArea Temp->Resolution Temp->RetentionTime Temp->PeakArea MobilePhase->Resolution MobilePhase->RetentionTime MobilePhase->PeakArea

Table 8: Robustness Acceptance Criteria

Varied ParameterAcceptance Criteria
All variationsAll system suitability criteria must be met. The resolution between the main peak and any critical impurity should not be significantly affected.

Conclusion

This guide has provided a comprehensive framework for developing and validating a stability-indicating HPLC method for the purity determination of [1-(Oxolan-2-yl)cyclobutyl]methanol. By comparing reversed-phase and HILIC chromatography, we selected a suitable method based on superior overall performance. The subsequent detailed validation protocol, grounded in ICH Q2(R1) guidelines, ensures the method is specific, linear, accurate, precise, and robust. Adherence to this systematic, science-driven approach will yield a reliable analytical method, a critical component in the development and quality control of new chemical entities.

References

  • U.S. Pharmacopeia.
  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

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Comparative

A Comparative Guide to [1-(Oxolan-2-yl)cyclobutyl]methanol and Other Oxolane Building Blocks in Medicinal Chemistry

In the contemporary landscape of drug discovery, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacokinetic properties is paramount. The "escape from flatland," a strategic...

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Author: BenchChem Technical Support Team. Date: March 2026

In the contemporary landscape of drug discovery, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacokinetic properties is paramount. The "escape from flatland," a strategic shift towards three-dimensional (3D) molecular scaffolds, has been a guiding principle in medicinal chemistry for over a decade.[1] This guide provides an in-depth comparison of a unique 3D building block, [1-(Oxolan-2-yl)cyclobutyl]methanol , against other oxolane and related cyclic ether building blocks. We will explore its potential advantages, supported by logical scientific rationale and propose a comprehensive experimental framework for its validation.

The Rise of Saturated Heterocycles and Spirocyclic Scaffolds

The incorporation of saturated heterocycles into drug candidates is a well-established strategy to improve properties such as solubility, metabolic stability, and target engagement.[2] Among these, the oxolane (tetrahydrofuran) ring is a five-membered cyclic ether that can act as a hydrogen bond acceptor and introduce a degree of conformational constraint.[3] Furthermore, the creation of spirocyclic systems, where two rings share a single atom, offers a unique way to introduce 3D complexity.[4] Spirocycles can enhance molecular rigidity, improve aqueous solubility, and modulate lipophilicity, all of which are critical for successful drug development.[1][2]

[1-(Oxolan-2-yl)cyclobutyl]methanol is a prime example of a spirocyclic oxolane building block. Its structure combines the features of an oxolane ring and a cyclobutane moiety, which itself is an increasingly popular scaffold in medicinal chemistry known for its ability to introduce conformational restriction and improve metabolic stability.[5][6]

[1-(Oxolan-2-yl)cyclobutyl]methanol: A Unique Building Block

The structure of [1-(Oxolan-2-yl)cyclobutyl]methanol presents several potential advantages in drug design:

  • Inherent 3D-Topology : The spirocyclic fusion of the oxolane and cyclobutane rings creates a rigid, non-planar scaffold that can effectively explore 3D space and may lead to enhanced target binding and selectivity.[4]

  • Improved Physicochemical Properties : The presence of the ether oxygen can act as a hydrogen bond acceptor, potentially improving aqueous solubility compared to a purely carbocyclic analogue.[7] The overall spirocyclic structure may also lead to a favorable balance of lipophilicity.[1]

  • Metabolic Stability : The cyclobutane ring is known to be metabolically robust.[6][8] The ether linkage in the oxolane ring is also generally more stable to metabolic cleavage than corresponding open-chain ethers.

  • Vectorial Exit Point : The primary alcohol provides a convenient attachment point for further chemical elaboration, allowing for the controlled orientation of substituents into a specific region of a binding pocket.

Comparative Analysis of Oxolane and Other Building Blocks

To understand the potential advantages of [1-(Oxolan-2-yl)cyclobutyl]methanol, it is useful to compare it with other commonly used building blocks in medicinal chemistry.

Property[1-(Oxolan-2-yl)cyclobutyl]methanolSimple 2-Substituted OxolanesOxetanesCyclobutanes
Structure Spirocyclic oxolane with a cyclobutane ringMonocyclic oxolaneFour-membered cyclic etherFour-membered carbocycle
3D-Character High, due to spirocyclic natureModerateHigh, due to ring strainHigh, puckered conformation
Flexibility RigidModerately flexibleRigidRigid
Polarity/Solubility Expected to be good due to ether oxygenGenerally goodHigh, due to polarity of the oxetane ring[9]Low (hydrophobic)
Metabolic Stability Expected to be highModerate to highGenerally high[9]High[6]
Synthetic Accessibility More complexReadily accessibleIncreasingly accessible[10]Readily accessible
Potential Advantages Unique 3D shape, improved PK properties, defined exit vectorGood balance of properties, well-established chemistryCan act as a carbonyl isostere, improves solubility and metabolic stability[9][11]Confers rigidity, improves metabolic stability[5][12]
Potential Disadvantages Higher synthetic cost, potential for unexpected ADME propertiesCan be too flexible for some applicationsRing strain can lead to instability under certain conditions[13]Can increase lipophilicity

Experimental Validation: A Proposed Workflow

To empirically validate the potential benefits of [1-(Oxolan-2-yl)cyclobutyl]methanol, a systematic experimental evaluation is necessary. The following workflow outlines a series of key experiments designed to compare its performance against other relevant building blocks.

Library Synthesis

The first step is to synthesize a small library of analogous compounds where the core building block is varied. This allows for a direct comparison of the impact of each scaffold on the overall properties of the molecule. A parallel synthesis approach can be employed for efficiency.[14][15]

Diagram of the Proposed Synthetic Library Workflow

G cluster_0 Core Building Blocks cluster_1 Parallel Synthesis cluster_2 Compound Library A [1-(Oxolan-2-yl)cyclobutyl]methanol E Coupling with a common scaffold (e.g., aromatic amine) A->E B 2-(Hydroxymethyl)tetrahydrofuran B->E C Oxetan-3-ylmethanol C->E D Cyclobutylmethanol D->E F Library A (Spirocyclic Oxolane Analogs) E->F G Library B (Simple Oxolane Analogs) E->G H Library C (Oxetane Analogs) E->H I Library D (Cyclobutane Analogs) E->I

Caption: Workflow for the parallel synthesis of a focused compound library.

In Vitro ADME Profiling

Once the compound libraries are synthesized and purified, they should be subjected to a panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays to assess their drug-like properties.[16][17][18]

Experimental Protocols:

a) Kinetic Aqueous Solubility:

  • Objective: To determine the solubility of the compounds in an aqueous buffer, which is a critical parameter for oral absorption.

  • Method: A high-throughput kinetic solubility assay using nephelometry.

    • Prepare stock solutions of test compounds in DMSO (e.g., 10 mM).

    • Add a small volume of the DMSO stock solution to a 96-well microplate containing aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Shake the plate for a defined period (e.g., 2 hours) at room temperature.

    • Measure the turbidity of each well using a nephelometer.

    • Compare the turbidity to a standard curve of known insoluble compounds to determine the kinetic solubility.

b) Lipophilicity (LogD7.4):

  • Objective: To measure the lipophilicity of the compounds at physiological pH, which influences cell permeability, plasma protein binding, and metabolic clearance.[19]

  • Method: A high-throughput shake-flask or reverse-phase HPLC method.[20]

    • Prepare solutions of the test compounds in a biphasic system of n-octanol and aqueous buffer (pH 7.4).

    • Shake vigorously for a set time (e.g., 30 minutes) to allow for partitioning.

    • Centrifuge to separate the layers.

    • Determine the concentration of the compound in both the n-octanol and aqueous layers using LC-MS/MS.

    • Calculate LogD7.4 as the log10 of the ratio of the concentration in n-octanol to the concentration in the aqueous buffer.

c) Metabolic Stability in Liver Microsomes:

  • Objective: To assess the susceptibility of the compounds to metabolism by cytochrome P450 enzymes in the liver.[16]

  • Method: Incubation with human liver microsomes.

    • Prepare a reaction mixture containing human liver microsomes, NADPH (as a cofactor), and the test compound in a phosphate buffer.

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining.

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Diagram of the In Vitro ADME Testing Cascade

G A Synthesized Compound Libraries B Kinetic Aqueous Solubility A->B C Lipophilicity (LogD7.4) A->C D Metabolic Stability (HLM) A->D E Data Analysis and Comparison B->E C->E D->E F Selection of Building Block with Optimal Profile E->F

Caption: A tiered approach to in vitro AD-ME profiling.

Data Interpretation and Conclusion

The data generated from these experiments will allow for a direct, quantitative comparison of [1-(Oxolan-2-yl)cyclobutyl]methanol with other building blocks.

MetricLibrary A (Spiro-Oxolane)Library B (Simple Oxolane)Library C (Oxetane)Library D (Cyclobutane)
Solubility (µM) Hypothesized: HighHypothesized: HighHypothesized: Very HighHypothesized: Low
LogD7.4 Hypothesized: ModerateHypothesized: ModerateHypothesized: LowHypothesized: High
Metabolic Stability (t1/2, min) Hypothesized: HighHypothesized: ModerateHypothesized: HighHypothesized: Very High

This table presents hypothesized outcomes based on the known properties of the parent scaffolds. The proposed experiments are necessary to generate actual comparative data.

Based on the expected properties of its constituent parts, it is hypothesized that the [1-(Oxolan-2-yl)cyclobutyl]methanol scaffold will offer a compelling balance of good aqueous solubility, moderate lipophilicity, and high metabolic stability. This unique combination of properties makes it a highly attractive building block for medicinal chemists seeking to develop drug candidates with improved pharmacokinetic profiles. The experimental framework outlined in this guide provides a clear path to validating this hypothesis and unlocking the full potential of this novel scaffold in drug discovery.

References

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  • Stepan, A. F.; et al. Oxa-spirocycles: synthesis, properties and applications. Chem. Sci.2021, 12(35), 11776-11782.
  • Contour-Galcéra, M.-O.; et al. Standardization Protocols and Optimized Precursor Sets for the Efficient Application of Automated Parallel Synthesis to Lead Optimization: A Mitsunobu Example. J. Comb. Chem.2002, 4(6), 674-683.
  • Le, V.-D.; et al. Identification of parallel medicinal chemistry protocols to expand branched amine design space. React. Chem. Eng.2021, 6(10), 1845-1853.
  • Liu, X.; et al. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. Comb. Chem. High Throughput Screen.2012, 15(8), 648-654.
  • Murray, J. K.; Gellman, S. H. Parallel synthesis of peptide libraries using microwave irradiation.
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  • Vo, D.-D.; et al. From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles. J. Med. Chem.2018, 61(23), 10996-11020.
  • Asynt. Introduction to Parallel Synthesis in Chemistry. [Link]

  • Edwards, P. J. Parallel Synthesis and Library Design. In The Wiley Guide to Chemical Inventions, 2015, pp 1-28.
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  • Valko, K. The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC. In High-Throughput Analysis in the Pharmaceutical Industry, 2018.
  • Bull, J. A.; et al. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chem. Rev.2016, 116(19), 12150-12233.
  • National Center for Biotechnology Information. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. [Link]

  • Mykhailiuk, P. K. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Med. Chem. Lett.2020, 11(11), 2248-2253.
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Safety & Regulatory Compliance

Safety

Chemical Profile &amp; Hazard Causality[1-(Oxolan-2-yl)cyclobutyl]methanol (CAS No. 2143421-44-5) is a specialized organic compound featuring a cyclobutane ring, a primary alcohol, and an oxolane (tetrahydrofuran) moiety. While the primary alcohol and cyclobutane rings dictate its solubility and reactivity in drug development applications, it is the oxolane ring that strictly governs its disposal protocol.

Operational Guide: Safe Handling and Disposal of[1-(Oxolan-2-yl)cyclobutyl]methanol Chemical Profile & Hazard Causality[1-(Oxolan-2-yl)cyclobutyl]methanol (CAS No. 2143421-44-5)[1] is a specialized organic compound featu...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of[1-(Oxolan-2-yl)cyclobutyl]methanol

Chemical Profile & Hazard Causality[1-(Oxolan-2-yl)cyclobutyl]methanol (CAS No. 2143421-44-5)[1] is a specialized organic compound featuring a cyclobutane ring, a primary alcohol, and an oxolane (tetrahydrofuran) moiety. While the primary alcohol and cyclobutane rings dictate its solubility and reactivity in drug development applications, it is the oxolane ring that strictly governs its disposal protocol.

The Causality of Peroxide Formation: Oxolane derivatives are notorious Class B peroxide formers[1]. The ethereal oxygen atom in the oxolane ring electronically activates the adjacent (alpha) carbon-hydrogen bonds. Upon exposure to atmospheric oxygen and ambient light, these alpha-hydrogens are abstracted via a radical chain mechanism, leading to the formation of hydroperoxides[2]. Over time, or during concentration (such as solvent evaporation), these hydroperoxides can polymerize or crystallize into highly shock-, friction-, and heat-sensitive explosives[3]. Therefore, the disposal of[1-(Oxolan-2-yl)cyclobutyl]methanol cannot be treated as standard organic waste without prior empirical validation of its peroxide content[4].

Quantitative Safety Thresholds

To maintain a self-validating safety system, strict adherence to quantitative thresholds is required before any disposal action is taken.

ParameterThreshold / SpecificationOperational Action
Storage Limit (Opened) 6 MonthsMandates disposal or mandatory re-testing after 6 months[5].
Peroxide Concentration: < 20 ppm SafeProceed with standard non-halogenated waste protocols[4].
Peroxide Concentration: 20 - 100 ppm CautionRequires chemical neutralization prior to disposal[4].
Peroxide Concentration: > 100 ppm Critical HazardDo not move or open. Contact specialized EHS personnel immediately[1].
Primary PPE Splash goggles, face shield, nitrile glovesRequired during all testing and handling phases[6].

Operational Disposal Workflow

The following decision tree dictates the logical flow for assessing and safely disposing of oxolane-containing compounds.

DisposalWorkflow Start Initiate Disposal: [1-(Oxolan-2-yl)cyclobutyl]methanol VisInsp Visual Inspection: Are crystals present? Start->VisInsp EHS CRITICAL HAZARD Do Not Open. Contact EHS. VisInsp->EHS Yes (Crystals) Test Peroxide Testing (KI Starch Strips) VisInsp->Test No (Clear Liquid) HighPerox > 20 ppm Peroxides High Hazard Test->HighPerox LowPerox < 20 ppm Peroxides Safe for Standard Disposal Test->LowPerox Neutralize Chemical Neutralization (Ferrous Sulfate Reduction) HighPerox->Neutralize Waste Non-Halogenated Organic Waste Stream LowPerox->Waste Neutralize->Waste Incinerate Final Destruction: High-Temperature Incineration Waste->Incinerate

Figure 1: Decision-tree workflow for the safe assessment and disposal of oxolane derivatives.

Step-by-Step Disposal Methodologies

Phase 1: Pre-Disposal Peroxide Assessment Logic: We must empirically validate the absence of explosive hydroperoxides before introducing the chemical into a mixed waste stream to prevent spontaneous detonation.

  • Visual Inspection: Without moving or agitating the container, inspect the cap threads and the liquid volume for crystalline deposits, viscosity changes, or severe discoloration[6]. If crystals are present, stop immediately . The container is highly shock-sensitive. Evacuate the immediate area and contact your institutional Environmental Health and Safety (EHS) office or local bomb squad[3].

  • Atmospheric Control: If the liquid is clear, transfer the container to a certified chemical fume hood to prevent inhalation of volatile organic compounds.

  • Quantification: Dip a potassium iodide (KI) starch test strip into the solution for 1 second. Read the colorimetric change after 15 seconds against the provided scale to determine the parts-per-million (ppm) of peroxides[5].

Phase 2: Chemical Neutralization (If Peroxides are 20–100 ppm) Logic: Hydroperoxides are highly unstable. By introducing a reducing agent, the unstable peroxide bond (O-O) is chemically reduced to a stable alcohol (C-OH), permanently mitigating the explosive hazard[7].

  • Prepare a 10% (w/v) aqueous solution of ferrous sulfate (FeSO₄) or sodium bisulfite.

  • Slowly add the reducing solution to the [1-(Oxolan-2-yl)cyclobutyl]methanol while stirring gently. Use approximately 10 mL of reducing solution per 100 mL of the chemical.

  • Self-Validation: Retest the organic layer using a new KI starch strip to confirm peroxide levels have successfully dropped below the 20 ppm safe threshold[4]. Do not proceed to Phase 3 until this is confirmed.

Phase 3: Segregation and Waste Packaging Logic: Incompatible chemical mixing in waste carboys can lead to rapid exothermic reactions, fires, or toxic gas release.

  • Transfer the validated, low-peroxide chemical into a designated, clearly labeled "Non-Halogenated Organic Waste" high-density polyethylene (HDPE) container[5].

  • Ensure the waste container is strictly segregated from strong oxidizers (e.g., nitric acid, pure peroxides) and strong acids[6].

  • Log the addition on the waste container's manifest, explicitly noting the chemical name and the date of the peroxide test.

Phase 4: Final Destruction Logic: Due to its cyclic ether structure and high carbon content, biological degradation is inefficient. Thermal destruction is required to break the carbon framework.

  • Submit a hazardous waste pickup request to your EHS department.

  • The material will be transported to a certified facility for high-temperature incineration , which is the universally accepted method for the complete and safe destruction of oxolane-based organic waste[7].

References

  • CAS 2143421-44-5 | Sigma-Aldrich Source: sigmaaldrich.com URL:8

  • DS Fact Sheet on Managing Peroxide Formers in the Lab Source: nih.gov URL:1

  • Tetrahydrofuran (THF) - Standard Operating Procedure Source: ucsb.edu URL:5

  • Quick Guide for Peroxide-Forming Chemicals Source: mit.edu URL:4

  • Tetrahydrofuran - Environment, Health & Safety Source: umich.edu URL:6

  • Peroxide Forming Chemicals Source: louisville.edu URL:3

  • Proposed mechanisms for the formation of synthetic and naturally occurring metabolites... Source: scispace.com URL:2

  • Tetrahydrofuran - Sciencemadness Wiki Source: sciencemadness.org URL:7

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Handling

A Senior Application Scientist's Guide to Handling [1-(Oxolan-2-yl)cyclobutyl]methanol: A Proactive Approach to Laboratory Safety

Executive Summary & Hazard Assessment As researchers and drug development professionals, we frequently encounter novel chemical entities where comprehensive safety data is not yet available. [1-(Oxolan-2-yl)cyclobutyl]me...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Assessment

As researchers and drug development professionals, we frequently encounter novel chemical entities where comprehensive safety data is not yet available. [1-(Oxolan-2-yl)cyclobutyl]methanol, a compound designated for research use only, falls into this category.[1] A thorough search for a specific Safety Data Sheet (SDS) for this compound did not yield a detailed hazard profile.

In the absence of specific data, established laboratory safety principles mandate a conservative approach. We must assume the substance is hazardous until proven otherwise.[2] The chemical structure of [1-(Oxolan-2-yl)cyclobutyl]methanol contains a methanol functional group. Methanol is a well-characterized hazardous substance, known for its high flammability and toxicity if ingested, inhaled, or absorbed through the skin.[3][4] Therefore, this guide is built upon the authoritative safety and handling protocols for methanol. By treating [1-(Oxolan-2-yl)cyclobutyl]methanol with the same level of caution as methanol, we establish a robust and self-validating system of safety that protects researchers and ensures operational integrity.

This document provides immediate, essential safety protocols, operational plans, and disposal guidelines tailored for professionals handling this and other novel methanol derivatives.

Engineering Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the last line of defense; effective engineering controls are the first. The primary objective is to minimize exposure by containing the chemical at its source.

  • Chemical Fume Hood: All handling of [1-(Oxolan-2-yl)cyclobutyl]methanol, including weighing, transfers, and use in reactions, must be conducted inside a certified chemical fume hood.[5] This is critical to prevent the inhalation of potentially toxic and flammable vapors.[6][7]

  • Ventilation: The laboratory must be equipped with a ventilation system that provides fresh air and ensures that methanol vapor concentrations remain well below the permissible exposure limit of 200 ppm.[5]

  • Grounding and Bonding: Methanol is a flammable liquid, and its vapors can form explosive mixtures with air.[4][6] All containers and equipment used for transferring the substance must be properly grounded and bonded to prevent the buildup of static electricity, which could serve as an ignition source.[8]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and located near the workstation.[9] Regular testing of this equipment is mandatory.

Personal Protective Equipment (PPE): A Comprehensive Protocol

The selection and proper use of PPE are non-negotiable when handling substances with the potential hazards of methanol. Direct contact can cause severe health effects, including blindness and damage to the central nervous system.[4][10]

PPE Selection & Rationale

The following table summarizes the required PPE. Never compromise on any of these items.

Protection Type Specific Equipment Rationale & Causality
Eye & Face Protection Chemical Splash Goggles (ANSI Z87.1 compliant) & Full-Face ShieldMethanol can cause severe eye irritation and damage. Goggles provide a seal against splashes and vapors. A face shield is required over goggles when handling larger quantities (>1L) or when there is a significant splash risk.[11][12]
Hand Protection Butyl Rubber or Nitrile Rubber GlovesMethanol is readily absorbed through the skin.[9] Not all glove materials are suitable. Butyl and nitrile rubber provide good chemical resistance.[5] Always inspect gloves for defects before use and use proper removal techniques to avoid skin contact.[10]
Body Protection Flame-Retardant Laboratory CoatA flame-retardant lab coat is mandatory due to the high flammability of methanol.[13] The coat must be fully buttoned with sleeves rolled down to protect personal clothing and skin.
Foot Protection Closed-toe, chemical-resistant shoesProtects against spills and dropped objects. Open-toed shoes are strictly prohibited in the laboratory.[12]
Respiratory Protection Not typically required when using a fume hood.A properly functioning fume hood provides adequate respiratory protection.[5] If engineering controls fail or for emergency spill response, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[11]
Step-by-Step PPE Protocol (Donning & Doffing)

A disciplined approach to putting on and taking off PPE is crucial to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Footwear Check: Confirm you are wearing appropriate closed-toe shoes.

  • Lab Coat: Put on your flame-retardant lab coat and fasten all buttons.

  • Eye/Face Protection: Put on your chemical splash goggles. If required, place the face shield over the goggles.

  • Gloves: Put on your chemical-resistant gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves using a technique that avoids touching the outer surface with bare skin. Dispose of them immediately in the designated waste container.

  • Lab Coat: Remove your lab coat, turning it inside out as you remove it to contain any surface contamination. Hang it in its designated storage area or place it in the appropriate laundry receptacle.

  • Face/Eye Protection: Remove the face shield (if used), followed by the goggles.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

Operational Plan: Safe Handling & Storage Workflow

This section provides the procedural, step-by-step guidance for safely incorporating [1-(Oxolan-2-yl)cyclobutyl]methanol into your workflow.

Pre-Operational Checklist
  • Verify the chemical fume hood is certified and functioning correctly.

  • Ensure the work area is clear of clutter and ignition sources (e.g., hot plates, open flames, spark-producing equipment).[8]

  • Confirm the location of the nearest fire extinguisher, safety shower, and eyewash station.

  • Assemble all necessary equipment and reagents before introducing the chemical.

  • Ensure a designated, labeled hazardous waste container is ready.[5]

Handling Procedure
  • Transport: When moving the chemical from storage, use a secondary container (such as a rubber bottle carrier) to prevent breakage and contain spills.

  • Dispensing: Perform all transfers within the fume hood. Use non-sparking tools and ground all equipment for transfers of significant volume.[8]

  • Heating: If heating is required, use a heating mantle or water bath. Never use an open flame.

  • Post-Experiment: After use, securely close the primary container. Decontaminate all surfaces and equipment with an appropriate solvent.

Storage Requirements
  • Store in a cool, dry, and well-ventilated area designated for flammable liquids.[8][14]

  • Keep the container tightly closed to prevent the escape of vapors.[14]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong alkalis.[3]

  • Ensure the storage area is secured and accessible only to authorized personnel.[4]

Disposal Plan: Managing Chemical Waste & Contaminated PPE

Proper waste management is a critical component of laboratory safety and environmental compliance.

Chemical Waste Disposal
  • Segregation: Do not mix methanol-containing waste with other waste streams, especially halogenated solvents or strong acids.[5]

  • Container: Collect all liquid waste containing [1-(Oxolan-2-yl)cyclobutyl]methanol in a designated, chemically-resistant hazardous waste container (e.g., high-density polyethylene).[5]

  • Labeling: The container must be clearly labeled as "Hazardous Waste," listing "Methanol" as the primary hazardous component, and kept securely closed except when adding waste.[5]

  • Disposal Request: Once the container is full (do not exceed 90% capacity), contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal by a licensed waste management company.[4][5] Never pour this chemical down the drain.[4]

Contaminated PPE Disposal
  • Gloves: Dispose of used or contaminated gloves in a designated solid hazardous waste container. Do not discard them in the regular trash.

  • Lab Coats: If a lab coat becomes significantly contaminated, it must be professionally decontaminated or disposed of as hazardous waste. Do not take contaminated lab coats home.

  • Other Solid Waste: Any disposable items that come into direct contact with the chemical (e.g., pipette tips, absorbent pads) must also be disposed of as solid hazardous waste.

Workflow Visualization

The following diagram illustrates the complete, self-validating workflow for handling [1-(Oxolan-2-yl)cyclobutyl]methanol, ensuring safety at every stage.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling cluster_cleanup Phase 3: Post-Handling & Disposal RiskAssessment Risk Assessment (Assume Methanol Hazards) EngControls Verify Engineering Controls (Fume Hood, Ventilation) RiskAssessment->EngControls Proceed PPE_Don Don PPE (Goggles, Face Shield, FR Coat, Gloves) EngControls->PPE_Don Area Ready Handling Chemical Handling in Fume Hood (Weighing, Transfers, Reaction) PPE_Don->Handling Ready to Work Storage Secure Storage (Flammable Cabinet, Tightly Sealed) Handling->Storage After Use Decon Decontaminate Work Area & Equipment Handling->Decon Experiment Complete Waste Segregate & Label Hazardous Waste Decon->Waste PPE_Doff Doff PPE (Proper Sequence) Waste->PPE_Doff HandWash Wash Hands Thoroughly PPE_Doff->HandWash

Caption: Workflow for Safe Handling of [1-(Oxolan-2-yl)cyclobutyl]methanol.

References

  • Novel Chemicals with Unknown Hazards SOP. University of Nevada, Reno.[Link]

  • {1-[amino(oxolan-2-yl)methyl]cyclobutyl}methanol - NextSDS. NextSDS.[Link]

  • Required Personal Protective Equipment Use in Campus Research Laboratories. Princeton University Office of Environmental Health and Safety.[Link]

  • Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety.[Link]

  • Personal Protective Equipment - Environmental Health & Safety Services. Syracuse University.[Link]

  • METHANOL SAFE HANDLING MANUAL. Methanol Institute.[Link]

  • [1-(oxolan-2-yl)cyclobutyl]methanamine — Chemical Substance Information - NextSDS. NextSDS.[Link]

  • SAFETY DATA SHEET METHANOL. Sciencelab.com.[Link]

  • Methanol Safety Data Sheet - Methanex. Methanex Corporation.[Link]

  • Safety Considerations in Methanol Utilization. ResearchGate.[Link]

  • Methanol MSDS Safety Tips from Experts. VelocityEHS.[Link]

  • Methanol Handling Safety: Best Practices for Shipboard Operations. CM Energy.[Link]

  • Ensuring Safety in Methanol Handling and Storage: A Comprehensive Guide. INNOVEDA.[Link]

Sources

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